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2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride Documentation Hub

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  • Product: 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride
  • CAS: 97997-76-7

Core Science & Biosynthesis

Foundational

The Prospect of Homobifunctional Sulfonyl Chloride Cross-linkers in Proteomics: A Technical Guide

Foreword: Charting Unexplored Territories in Proteomic Cross-linking In the dynamic field of proteomics, the quest for novel chemical tools to elucidate the intricate web of protein-protein interactions is perpetual. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territories in Proteomic Cross-linking

In the dynamic field of proteomics, the quest for novel chemical tools to elucidate the intricate web of protein-protein interactions is perpetual. While N-hydroxysuccinimide (NHS) esters have long been the workhorses for amine-reactive cross-linking, the exploration of alternative chemistries holds the promise of uncovering new facets of the interactome. This technical guide ventures into the prospective application of a lesser-explored class of reagents: homobifunctional sulfonyl chloride cross-linkers. Drawing upon the well-established principles of sulfonyl chloride chemistry and the robust framework of cross-linking mass spectrometry (XL-MS), we present a forward-looking analysis of their potential, challenges, and a hypothetical roadmap for their implementation in proteomics research. This document is intended for researchers, scientists, and drug development professionals who are not only seeking to apply established methods but also to pioneer new frontiers in chemical proteomics.

The Foundation: Chemical Cross-Linking Mass Spectrometry (XL-MS)

At its core, XL-MS is a powerful technique for identifying proximal amino acid residues within a protein or between interacting proteins. This is achieved by covalently linking these residues with a chemical cross-linker, followed by enzymatic digestion of the protein(s) and subsequent identification of the cross-linked peptides by mass spectrometry. The resulting distance constraints provide invaluable information for mapping protein interaction interfaces, delineating the architecture of protein complexes, and characterizing protein conformational changes.

The choice of cross-linker is paramount and is dictated by several factors, including the target amino acid residues, the desired spacer arm length, and whether the linker is cleavable by mass spectrometry. Homobifunctional cross-linkers, which possess two identical reactive groups, are widely used for their simplicity in one-step cross-linking reactions. The majority of these reagents are designed to react with primary amines, primarily found on the side chain of lysine residues and the N-terminus of proteins.

The Chemistry of Sulfonyl Chlorides: A Primer for Proteomic Applications

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile, making it a prime candidate for targeting nucleophilic residues on proteins. Its reactivity is centered on the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom.

Reaction with Primary Amines: The Basis for Lysine Targeting

Sulfonyl chlorides react readily with primary amines, such as the ε-amino group of lysine, to form highly stable sulfonamide bonds. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, with the subsequent loss of a chloride ion.

The stability of the resulting sulfonamide bond is a key potential advantage over the amide bonds formed by NHS-ester cross-linkers. Sulfonamides are generally more resistant to hydrolysis and enzymatic cleavage, which could lead to more robust and reliable cross-linking results.

Reactivity Profile and Considerations

While the reaction with primary amines is the most relevant for targeting lysine residues, sulfonyl chlorides can also react with other nucleophiles, including water (hydrolysis), alcohols, and thiols. The high reactivity of sulfonyl chlorides necessitates careful control of reaction conditions to favor the desired reaction with protein amines and minimize hydrolysis. The pH of the reaction buffer is a critical parameter, with alkaline conditions (pH 8-9) generally favoring the deprotonated, more nucleophilic form of the primary amine.

A Prospective Look at Homobifunctional Sulfonyl Chloride Cross-linkers

While not yet established in the proteomics field, we can envision a class of homobifunctional sulfonyl chloride cross-linkers based on simple aromatic or aliphatic scaffolds. These reagents would offer a new tool for probing protein structure and interactions, with the potential for unique reactivity and stability profiles.

Hypothetical Structures

Below are some potential structures for homobifunctional sulfonyl chloride cross-linkers:

Cross-linker Name Structure Spacer Arm Length (approx.)
1,3-Benzenedisulfonyl chlorideClO₂S-C₆H₄-SO₂Cl~6.5 Å
4,4'-Biphenyldisulfonyl chlorideClO₂S-C₆H₄-C₆H₄-SO₂Cl~11.0 Å
1,4-Butanedisulfonyl chlorideClO₂S-(CH₂)₄-SO₂Cl~7.7 Å
    Exploratory

    An In-Depth Technical Guide to Amine-Reactive Crosslinkers: Sulfonyl Chlorides vs. NHS-Esters

    Executive Summary In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a foundational technique for developing therapeutics, diagnostics, and research too...

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a foundational technique for developing therapeutics, diagnostics, and research tools.[1] Among the most common targets for modification are primary amines, found on the N-terminus of polypeptide chains and the side chains of lysine residues.[2] This guide provides a detailed comparative analysis of two prominent classes of amine-reactive crosslinkers: N-hydroxysuccinimide (NHS) esters and sulfonyl chlorides. While both react with primary amines, their underlying chemistry, reaction kinetics, stability, and propensity for side reactions differ significantly. Understanding these distinctions is paramount for researchers, scientists, and drug development professionals to select the optimal reagent, control conjugation outcomes, and ensure the integrity and functionality of the final bioconjugate. This paper will delve into the reaction mechanisms, explore the critical parameters influencing each chemistry, provide head-to-head comparisons, and furnish detailed experimental protocols to empower scientists to make informed decisions in their bioconjugation strategies.

    The Chemistry of Amine Modification: A Tale of Two Electrophiles

    The journey of bioconjugation often begins with the nucleophilic character of primary amines (-NH₂). These groups, abundant on the surface of most proteins, act as potent nucleophiles when unprotonated.[2] The efficiency of their reaction with an electrophilic crosslinker is critically dependent on the reaction's pH. At acidic pH (typically <7), the amine is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺), which significantly slows the desired reaction.[3][4] As the pH increases into the alkaline range, the amine becomes deprotonated and thus highly reactive. Both NHS-esters and sulfonyl chlorides leverage this principle, but their optimal conditions and chemical behaviors diverge from there.

    N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Bioconjugation

    NHS-esters are arguably the most widely used class of amine-reactive reagents, prized for their balance of reactivity and selectivity in aqueous environments.[2][]

    Mechanism of Action

    The reaction between an NHS-ester and a primary amine is a classic nucleophilic acyl substitution. The unprotonated amine attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group to form a highly stable amide bond.[3][6]

    
    

    }

    Figure 1. Reaction of an NHS-ester with a primary amine.

    Reaction Kinetics and Influencing Factors

    The efficiency of NHS-ester conjugation is a delicate balance between the desired aminolysis and a competing side reaction: hydrolysis.

    • The Critical Role of pH: The reaction rate is highly pH-dependent. The optimal pH range for NHS-ester reactions is typically between 7.2 and 8.5.[7][8] The most commonly recommended range for efficient labeling is pH 8.3-8.5.[3][4] Within this window, a sufficient population of amines is deprotonated to react efficiently, while the rate of hydrolysis remains manageable.

    • Hydrolysis: In aqueous solutions, water can also act as a nucleophile, attacking the NHS-ester and hydrolyzing it to an unreactive carboxylic acid. This reaction becomes significantly faster as the pH increases. For example, the half-life of a typical NHS-ester can be hours at pH 7 but drops to mere minutes at pH 8.6 or higher.[3][7][8]

    
    

    }

    Figure 2. Competing aminolysis and hydrolysis pathways for NHS-esters.

    Specificity and Side Reactions

    While highly selective for primary amines, NHS-esters can react with other nucleophilic residues under certain conditions, particularly if primary amines are not readily accessible.[7][9] These side reactions are generally less efficient, and the resulting linkages may be less stable than amide bonds.

    • Tyrosine: The phenolic hydroxyl group can be acylated.[7]

    • Serine and Threonine: The aliphatic hydroxyl groups show some reactivity.[7][9]

    • Cysteine: The sulfhydryl group is a potent nucleophile and can form a thioester linkage.[7]

    • Histidine: The imidazole ring can be acylated.[7]

    Sulfonyl Chlorides: Forging Highly Robust Bonds

    Sulfonyl chlorides are another class of amine-reactive reagents, known for their high reactivity and the exceptional stability of the resulting sulfonamide bond.

    Mechanism of Action

    The reaction mechanism involves the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group and forms a very stable sulfonamide linkage.[10][11] This reaction is the basis of the classic Hinsberg test for distinguishing primary, secondary, and tertiary amines.[10][12]

    
    

    }

    Figure 3. Reaction of a sulfonyl chloride with a primary amine.

    Reaction Kinetics and Influencing Factors

    Sulfonyl chlorides are generally more reactive than NHS-esters but are also significantly more susceptible to hydrolysis.

    • Role of pH and Solvent: The reaction with amines is strongly pH-dependent, requiring non-protonated amines.[13] These reactions are often performed under alkaline conditions to ensure the amine is sufficiently nucleophilic and to neutralize the HCl byproduct.[10] Due to their extreme reactivity and poor stability in water, sulfonyl chlorides are often dissolved in an anhydrous organic solvent like DMF before being added to the aqueous protein solution.[13][14] They are known to be unstable in DMSO.[13]

    • Hydrolysis: Sulfonyl chlorides react rapidly with water to form sulfonic acids. This hydrolysis is a major competing reaction that can drastically reduce conjugation efficiency. The reaction must be carefully controlled, often at lower temperatures (e.g., 4°C), to favor aminolysis over hydrolysis.[13][14]

    Specificity and Side Reactions

    The high reactivity of sulfonyl chlorides means they have a broader range of potential off-target reactions compared to NHS-esters.

    • Primary and Secondary Amines: React readily.

    • Other Nucleophiles: Can also react with phenols (tyrosine), aliphatic alcohols (serine, threonine), thiols (cysteine), and imidazoles (histidine), though these reactions are less common in aqueous solutions designed for protein modification.[13]

    Head-to-Head Comparison: A Practical Guide to Selection

    Choosing between an NHS-ester and a sulfonyl chloride requires a careful evaluation of the experimental goals, the nature of the biomolecule, and the desired properties of the final conjugate.

    Comparative Data Summary

    The following table summarizes the key characteristics of each crosslinker class to facilitate an informed decision.

    FeatureNHS-EsterSulfonyl ChlorideRationale & Key Insights
    Reactive Group N-Hydroxysuccinimide EsterSulfonyl ChlorideNHS-esters are activated carboxylic acids; sulfonyl chlorides are derivatives of sulfonic acids.
    Primary Target Primary Amines (-NH₂)Primary & Secondary AminesSulfonyl chlorides also react with secondary amines, which are rare in proteins but relevant for other molecules.
    Bond Formed Amide (-CO-NH-)Sulfonamide (-SO₂-NH-)The resulting linkages have different geometries and chemical properties.
    Bond Stability Very HighExtremely HighThe sulfonamide bond is generally considered more resistant to enzymatic and chemical cleavage than the amide bond.[15]
    Optimal Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)[3][4]Alkaline (often > 8.5)NHS-esters offer a "milder" pH window, which can be crucial for sensitive proteins.
    Reagent Stability in Water Moderate; susceptible to hydrolysisVery Low; rapid hydrolysisThis is a critical handling difference. NHS-ester reactions are more forgiving in aqueous buffers.[8][13]
    Common Solvents DMF or DMSO for stock solutions[4]Anhydrous DMF (unstable in DMSO)[13]Solvent choice is critical for sulfonyl chloride stability and reactivity.
    Primary Side Reaction Hydrolysis of the esterHydrolysis of the sulfonyl chlorideFor both, water is the main competitor, but the rate is much faster for sulfonyl chlorides.
    Off-Target Reactivity Tyr, Ser, Thr, Cys, His (generally low)[7][9]Tyr, Ser, Thr, Cys, His (higher potential)[13]The higher electrophilicity of the sulfonyl chloride sulfur atom increases its reactivity with other nucleophiles.
    Decision-Making Workflow

    To assist in the selection process, the following workflow guides the researcher through key experimental considerations.

    
    

    }

    Figure 4. Workflow for selecting an amine-reactive crosslinker.

    Experimental Protocols

    The following protocols provide standardized, step-by-step methodologies for protein labeling. They are designed to be self-validating by including essential purification and characterization steps.

    Protocol 1: Protein Biotinylation using an NHS-Ester

    This protocol describes a general procedure for labeling a protein with an amine-reactive biotin-NHS ester.

    A. Materials

    • Protein to be labeled (at 2-10 mg/mL)

    • Amine-free buffer: 100 mM sodium bicarbonate or sodium phosphate, pH 8.3-8.5[4][16]

    • Biotin-NHS reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)

    • Anhydrous DMSO or DMF[17]

    • Quenching buffer: 1 M Tris-HCl or Glycine, pH 8.0

    • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette

    B. Procedure

    • Protein Preparation: Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.[16] Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete for reaction with the NHS-ester.

    • Reagent Preparation: Immediately before use, prepare a 10-20 mg/mL stock solution of the Biotin-NHS reagent in anhydrous DMSO or DMF.[17] Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[17]

    • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Biotin-NHS stock solution to the protein solution.[17] The optimal ratio may need to be determined empirically. Mix gently and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[17]

    • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Incubate for 15-30 minutes.[16]

    • Purification: Separate the biotinylated protein from unreacted biotin and byproducts using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).[17] The first colored/UV-active peak to elute is the labeled protein. Alternatively, perform extensive dialysis against the storage buffer.

    • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) using a HABA assay or a streptavidin-binding shift assay to quantify the average number of biotin molecules per protein.[16]

    Protocol 2: Protein Labeling with a Sulfonyl Chloride Dye

    This protocol outlines a general method for labeling a protein with a fluorescent dye containing a sulfonyl chloride reactive group.

    A. Materials

    • Protein to be labeled (at 5-20 mg/mL)

    • Reaction buffer: 100 mM sodium carbonate-bicarbonate buffer, pH 9.0

    • Sulfonyl chloride dye (e.g., Texas Red™-X, Sulfonyl Chloride)

    • Anhydrous DMF (must be high quality, amine-free)[13]

    • Quenching buffer: 1.5 M hydroxylamine, pH 8.5[14]

    • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

    B. Procedure

    • Protein Preparation: Dissolve or exchange the protein into the reaction buffer (pH 9.0) at a concentration of 5-20 mg/mL. The reaction is highly concentration-dependent, and higher protein concentrations can help favor aminolysis over hydrolysis.[14]

    • Reagent Preparation: Immediately before use, dissolve the sulfonyl chloride dye in anhydrous DMF to a concentration of 10 mg/mL.[14] This solution is highly moisture-sensitive and should not be stored.

    • Conjugation Reaction: Cool the protein solution to 4°C in an ice bath. While stirring, slowly add a 10- to 15-fold molar excess of the dye solution to the protein. Let the reaction proceed for 1 hour at 4°C with continuous, gentle stirring, protected from light.[14] The low temperature is crucial to slow the rate of hydrolysis.

    • Quenching: Stop the reaction by adding the hydroxylamine quenching buffer. Incubate for 1 hour at room temperature.[14]

    • Purification: Separate the labeled protein from the unreacted dye using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).[18] The first colored band to elute is the labeled protein.

    • Characterization: Determine the Degree of Labeling (DOL) via spectrophotometry. Measure the absorbance of the conjugate at 280 nm (for protein) and the dye's absorbance maximum (A_max). Calculate the protein concentration and DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[14]

    Conclusion

    The choice between sulfonyl chloride and NHS-ester crosslinkers is a critical decision in the design of bioconjugation experiments. NHS-esters represent a robust, reliable, and user-friendly option, forming stable amide bonds under moderately alkaline conditions with well-characterized reactivity. They are the go-to choice for a vast array of applications, from antibody-drug conjugates to routine protein labeling.[2][] In contrast, sulfonyl chlorides are highly reactive agents that form exceptionally stable sulfonamide bonds. Their utility is pronounced in applications where the utmost stability of the resulting linkage is required. However, this comes at the cost of increased susceptibility to hydrolysis and a narrower range of compatible solvents, demanding more stringent control over reaction conditions. By understanding the fundamental chemical principles, reaction kinetics, and practical handling requirements of each class, researchers can strategically select the most appropriate tool to achieve their desired bioconjugate with high efficiency, specificity, and functionality.

    References

    • Verma, A., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed. Available at: [Link]

    • BenchChem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.
    • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
    • Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. Available at: [Link]

    • Vector Laboratories. (n.d.). Biotin (Long Arm) NHS.
    • Fruijtier-Pölloth, C. (2009). Book Review of Bioconjugate Techniques. Journal of the American Chemical Society. Available at: [Link]

    • Sletten, E. M., & Bertozzi, C. R. (2009). Advances in Bioconjugation. PMC. Available at: [Link]

    • Lundblad, R. L. (2014).
    • Fang, Y. (2008). Book Review of Bioconjugate Techniques. Second Edition. Journal of Medicinal Chemistry. Available at: [Link]

    • BenchChem. (n.d.). Side reactions of NHS esters with amino acids other than lysine. BenchChem.
    • Samieipour, F., et al. (2025).
    • ResearchGate. (n.d.). Protein Biotinylation.
    • BenchChem. (n.d.). Application Notes and Protocols for Fluorescent Labeling of Biomolecules with C.I. Acid Yellow 232. BenchChem.
    • ResearchGate. (n.d.). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities.
    • King, J. F., et al. (2000).
    • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
    • Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules. Lumiprobe.
    • G-Biosciences. (n.d.). HOOK™ Biotin Amine Reactive. G-Biosciences.
    • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
    • ProteoChem. (n.d.).
    • protocols.io. (n.d.). Surface protein biotinylation. protocols.io. Available at: [Link]

    • BenchChem. (n.d.). A Deep Dive into NHS Ester Crosslinkers: An In-depth Technical Guide. BenchChem.
    • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific ES.
    • Thomson, J. (2011). Protein modification – a useful guide. Chemical Science Blog.
    • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific US.
    • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. BOC Sciences.
    • BOC Sciences. (n.d.).
    • BenchChem. (n.d.).
    • Wikipedia. (n.d.). Hinsberg reaction. Wikipedia. Available at: [Link]

    • Wang, L., & Ting, A. Y. (2017).
    • Schmid, M., et al. (2014).
    • Biomol GmbH. (2018). Classic Fluorescent Labeling Dyes. Biomol GmbH.
    • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry.
    • Glazer, A. N. (1976). Chemical Modification of Proteins.
    • Dakenchem. (2023). How does Ethyl Sulfonyl Chloride react with amines?. Blog.
    • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
    • Abberior Instruments. (n.d.). Protein labeling protocol. Abberior Instruments.
    • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
    • CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry. CovaChem.
    • Kirby, A. J., et al. (2014).
    • Díaz-Oltra, S., et al. (2017).
    • European Journal of Chemistry. (2024).
    • ResearchGate. (n.d.). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
    • Lumiprobe. (n.d.). Protein labeling. Lumiprobe help center.
    • BenchChem. (n.d.). A Comparative Guide to Amide Bond Formation in Bioconjugation: A Stability Assay Perspective. BenchChem.
    • MDPI. (2019). Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. MDPI.
    • Ye, Z., et al. (2016).

    Sources

    Foundational

    Technical Guide: Reagents for Stable Lysine-Lysine Protein Conjugation

    Executive Summary The conjugation of proteins via primary amines (lysine residues and N-termini) remains the most ubiquitous method in bioconjugation due to the high abundance and solvent accessibility of lysine residues...

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The conjugation of proteins via primary amines (lysine residues and N-termini) remains the most ubiquitous method in bioconjugation due to the high abundance and solvent accessibility of lysine residues. However, "stability" in this context is often misunderstood. True stability requires the formation of an irreversible amide bond, resistant to physiological reduction or hydrolysis. This guide analyzes the chemical thermodynamics of N-hydroxysuccinimide (NHS) ester reagents, provides a selection matrix for hydrophobicity and spacer length, and details a self-validating protocol to maximize conjugation efficiency while minimizing aggregation.

    Part 1: The Chemistry of Stability

    The Amide Bond Standard

    For stable lysine-lysine conjugation, the gold standard is the formation of an amide bond. Unlike imidoesters (e.g., DTBP) which form amidines that can be reversible at high pH, or glutaraldehyde which forms heterogeneous Schiff bases, NHS-ester chemistries yield an aliphatic amide linkage. This bond is chemically identical to the peptide backbone, ensuring infinite stability within physiological parameters (

    
    , 
    
    
    
    ).
    Reaction Kinetics: Aminolysis vs. Hydrolysis

    The core challenge in lysine conjugation is the kinetic competition between aminolysis (attack by the primary amine) and hydrolysis (attack by water).

    • Aminolysis: Requires the unprotonated amine (

      
      ). Since the pKa of the lysine 
      
      
      
      -amino group is ~10.5, only a small fraction is unprotonated at physiological pH (7.4).
    • Hydrolysis: Water attacks the carbonyl of the NHS ester, regenerating the carboxylic acid and releasing NHS. This is a dead-end pathway.

    Critical Insight: Increasing pH increases the concentration of reactive amines (good) but exponentially decreases the half-life of the NHS ester (bad).

    • pH 7.0: Hydrolysis

      
       hours.[1][2]
      
    • pH 8.6:[1][2][3][4] Hydrolysis

      
       minutes.[1][2]
      

    The "Sweet Spot" for maximum conjugation efficiency is pH 7.2 – 8.0 , balancing amine reactivity with reagent stability.[1]

    Visualizing the Mechanism

    The following diagram illustrates the nucleophilic attack and the competing hydrolysis pathway.

    NHS_Reaction_Mechanism Reagent NHS-Ester Reagent (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Protein (pH 7.2-8.0) Hydrolysis Hydrolyzed Reagent (Carboxylic Acid - Dead End) Reagent->Hydrolysis + H2O (pH > 8.0) Protein Protein Lysine (R-NH2 Nucleophile) Protein->Intermediate Product Stable Amide Bond (Conjugate) Intermediate->Product Aminolysis NHS_Group NHS Leaving Group Intermediate->NHS_Group

    Figure 1: Kinetic competition between amide bond formation (Aminolysis) and reagent degradation (Hydrolysis).

    Part 2: Reagent Selection Matrix

    Selecting the correct reagent depends on the solubility requirements of your target protein and the desired distance between conjugated domains.

    Homobifunctional NHS Esters

    These reagents possess two identical NHS-ester groups at the ends of a spacer arm.[5]

    ReagentFull NameSpacer Arm (Å)SolubilityMembrane Permeable?Primary Application
    DSS Disuccinimidyl suberate11.4Hydrophobic (DMSO/DMF required)Yes Intracellular crosslinking; Membrane proteins.[6][7][8]
    BS3 Bis(sulfosuccinimidyl) suberate11.4Hydrophilic (Water soluble)No Cell-surface proteins; Soluble protein complexes.
    BS(PEG)5 Bis(NHS) PEG521.7HydrophilicNo Reducing aggregation; Long-range crosslinking.
    BS(PEG)9 Bis(NHS) PEG935.8HydrophilicNo Large complexes; High flexibility requirements.

    Expert Insight:

    • Avoid Aggregation: If your protein is prone to precipitation, avoid DSS. The hydrophobic alkyl chain can act as a nucleation site for aggregation. Use BS(PEG)n reagents; the polyethylene glycol spacer acts as a hydration shell, maintaining solubility [1].

    • Intracellular Targets: You must use DSS.[7] The charged sulfonate group on BS3 prevents it from crossing the lipid bilayer.[5]

    Part 3: Advanced Experimental Protocol

    This protocol is designed for BS3/DSS crosslinking of a soluble protein complex. It incorporates "Stop Solution" logic to ensure reproducibility.

    Materials
    • Buffer A (Reaction): 20 mM HEPES, 150 mM NaCl, pH 7.5. (Strictly NO Tris, Glycine, or BSA).

    • Buffer B (Quench): 1 M Tris-HCl, pH 7.5.

    • Reagent: BS3 (No-Weigh™ format recommended to prevent moisture damage).[7]

    Workflow
    • Buffer Exchange: Dialyze or desalt protein into Buffer A . Primary amines in the buffer (Tris) will completely inhibit the reaction.

    • Reagent Preparation:

      • For BS3: Dissolve directly in Buffer A or water to 10 mM.

      • For DSS: Dissolve in anhydrous DMSO to 25 mM, then dilute into aqueous reaction.

      • Critical: Prepare immediately before use.[6][7][9] Do not store.

    • Titration Setup: Prepare 4 reaction tubes with protein at 2-10 µM.

      • Tube 1: Control (0 mM Crosslinker)

      • Tube 2: 20-fold molar excess

      • Tube 3: 50-fold molar excess

      • Tube 4: 100-fold molar excess

    • Incubation: Incubate for 30 minutes at Room Temperature (RT) or 2 hours on ice.

    • Quenching: Add Buffer B (Tris) to a final concentration of 20-50 mM. Incubate for 15 minutes.

      • Why? Tris contains a primary amine.[2][9] It rapidly scavenges remaining NHS esters, defining the exact end-point of the reaction and preventing non-specific oligomerization during analysis [2].

    Experimental Logic Flow

    Protocol_Workflow Start Start: Protein in Amine-Free Buffer (PBS or HEPES, pH 7.2-8.0) Mix Mix Protein + Reagent (20-50x Molar Excess) Start->Mix Reagent_Prep Prepare Reagent Stock (BS3 in Water / DSS in DMSO) Reagent_Prep->Mix Incubate Incubate 30 min @ RT or 2h @ 4°C Mix->Incubate Quench Add Quench Buffer (1M Tris, pH 7.5) Incubate->Quench Stop Reaction Analyze Analyze (SDS-PAGE / Western / Mass Spec) Quench->Analyze

    Figure 2: Step-by-step workflow ensuring defined reaction endpoints.

    Part 4: Troubleshooting & Optimization

    Precipitation / Turbidity
    • Cause: Over-crosslinking creates large, insoluble networks (The "Spaghetti Monster" effect).

    • Solution:

      • Reduce protein concentration (< 1 mg/mL).

      • Switch to BS(PEG)5 or BS(PEG)9 . The PEG spacer increases the hydrodynamic radius and solubility of the conjugate.

      • Reduce molar excess of reagent (drop from 50x to 10x).

    Low Conjugation Efficiency
    • Cause: Hydrolysis outcompeted aminolysis.

    • Solution:

      • Check pH.[1][2][3][6][7][9][10][11] If pH < 7.0, amines are protonated.[1] Adjust to pH 7.5 - 8.0.[7]

      • Check Buffer.[1][2][3][6][9][12] Ensure no Glycine or Tris is present during the reaction step.[9]

      • Old Reagent: NHS esters are moisture sensitive. If the desiccant in the reagent bottle is pink/saturated, the reagent is likely hydrolyzed (carboxylic acid form) and dead.

    "Smearing" on SDS-PAGE
    • Cause: Heterogeneous crosslinking (random polymerization).

    • Solution: This is inherent to lysine conjugation due to the number of available lysines. To tighten the bands, optimize the Stoichiometry (Reagent:Protein ratio). Perform a titration (as described in Part 3) to find the ratio that yields discrete dimers/trimers rather than high-molecular-weight smears.

    References

    • Thermo Fisher Scientific. BS(PEG)n Reagents Product Information. Retrieved from

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard industry reference for quenching protocols).
    • BenchChem. A Guide to Choosing Between Water-Soluble Crosslinkers and DSS. Retrieved from

    • BOC Sciences. Lysine Conjugation and pKa Considerations. Retrieved from

    Sources

    Protocols & Analytical Methods

    Method

    Precision Conjugation: Optimizing Sulfonyl Chloride-Amine Coupling

    Abstract The formation of sulfonamide bonds via sulfonyl chlorides ( ) is a cornerstone reaction in both medicinal chemistry (e.g., sulfa drugs) and bioconjugation (e.g., fluorescent labeling).[1] However, the electrophi...

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    The formation of sulfonamide bonds via sulfonyl chlorides (

    
    ) is a cornerstone reaction in both medicinal chemistry (e.g., sulfa drugs) and bioconjugation (e.g., fluorescent labeling).[1] However, the electrophilic potency of the sulfonyl chloride group makes it susceptible to rapid hydrolysis in aqueous environments, creating a kinetic competition between the desired amine conjugation and irreversible deactivation.[2] This application note provides a rigorous, field-proven framework for controlling this competition, ensuring high-yield conjugation for both small molecule synthesis and biological macromolecules.
    

    Mechanistic Insight: The Kinetic Competition

    To optimize reaction conditions, one must understand the causality at the molecular level.[2] The reaction proceeds via a nucleophilic attack on the sulfur atom.[2]

    • The Driver: The amine must be unprotonated (

      
      ) to act as a nucleophile.[2]
      
    • The Antagonist: Water (

      
      ) or Hydroxide (
      
      
      
      ) also attacks the sulfur, converting the reactive sulfonyl chloride into an inert sulfonic acid (
      
      
      ).[2]
    • The "Goldilocks" Zone:

      • pH < 8.0: Most aliphatic amines (like Lysine, pKa

        
         10.[2]5) are protonated (
        
        
        
        ) and unreactive.[2]
      • pH > 9.5: The concentration of

        
         increases logarithmically, accelerating hydrolysis faster than the amine can react.[2]
        
      • Optimal Window: pH 8.3 – 9.0 .[2] In this range, a sufficient fraction of amines are unprotonated to drive the reaction, while hydrolysis remains kinetically manageable.[2]

    Pathway Visualization

    ReactionMechanism SulfonylCl Sulfonyl Chloride (R-SO2-Cl) Intermediate Transition State (Trigonal Bipyramidal) SulfonylCl->Intermediate Electrophilic Attack Amine Target Amine (R'-NH2) Amine->Intermediate Nucleophilic Attack (Major Path at pH 8.5) Water Water/OH- (Hydrolysis) Water->Intermediate Competing Attack (Major Path at pH > 9.5) Sulfonamide Sulfonamide Conjugate (Stable) Intermediate->Sulfonamide Cl- Elimination SulfonicAcid Sulfonic Acid (Inert Byproduct) Intermediate->SulfonicAcid Hydrolysis HCl HCl (Must be Neutralized) Intermediate->HCl

    Figure 1: Kinetic competition between amine conjugation and hydrolysis. Control of pH dictates the dominant pathway.[2]

    Critical Parameters & Optimization Data

    The following parameters are non-negotiable for reproducibility.

    Table 1: Optimization Matrix
    ParameterBioconjugation (Proteins/Antibodies)Small Molecule SynthesisMechanistic Rationale
    Solvent Aqueous Buffer + DMF/DMSO (<10% v/v)Anhydrous DCM, THF, or AcetonitrileSulfonyl chlorides are water-labile; organic stock prevents premature hydrolysis.
    Base/Buffer 0.1M - 0.2M Sodium Bicarbonate (
    
    
    )
    Triethylamine (TEA), DIPEA, or PyridineNeutralizes HCl byproduct to maintain nucleophilic amine species.
    pH Target 8.3 – 9.0 (Strict Control)N/A (Basic organic conditions)Balances Lysine reactivity vs. hydrolysis rate.[2]
    Temperature
    
    
    (Ice Bath) to RT
    
    
    
    
    RT
    Lower temp slows hydrolysis more than it slows aminolysis.[2]
    Stoichiometry 10x – 50x molar excess of Sulfonyl Cl1.1x – 1.5x molar excessHydrolysis consumes reagent in aqueous buffers; excess ensures completion.[2]

    Protocol A: Bioconjugation (Protein Labeling)

    Context: Labeling an antibody or BSA with a fluorophore (e.g., Texas Red Sulfonyl Chloride, Dansyl Chloride).

    Materials
    • Protein: 1–10 mg/mL in amine-free buffer (PBS is acceptable only if pH is adjusted; Carbonate is preferred).

    • Reagent: Sulfonyl Chloride dye (dissolved in anhydrous DMF/DMSO immediately before use).[2][3]

    • Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.

    • Purification: Desalting column (e.g., PD-10) or Dialysis cassette.[2]

    Step-by-Step Workflow
    • Buffer Exchange (Self-Validating Step):

      • Ensure protein is NOT in Tris or Glycine buffer (these contain amines and will scavenge the reagent).[2]

      • Action: Dialyze or desalt protein into 0.1 M Sodium Bicarbonate (pH 8.5) .

      • Check: Verify pH of protein solution is > 8.0 before proceeding.[2][4]

    • Reagent Preparation:

      • Dissolve sulfonyl chloride in anhydrous DMF.[2][3] Concentration should be ~10 mg/mL.[2][3]

      • Critical: Do not prepare this stock in advance.[2] Moisture in DMF will deactivate it.[2]

    • Conjugation Reaction:

      • While vortexing the protein solution gently, slowly add the sulfonyl chloride stock.[2]

      • Ratio: Use 10–20 molar equivalents of dye per mole of protein.

      • Constraint: Keep organic solvent volume < 10% of total volume to prevent protein precipitation.[2][4]

      • Incubate for 1 hour at Room Temperature (RT) or overnight at

        
        . Protect from light.[2][5]
        
    • Quenching:

      • Add 0.1 volume of 1.5 M Hydroxylamine or 1 M Tris (pH 8.0) .

      • Incubate for 15 minutes. This reacts with any remaining sulfonyl chloride, preventing non-specific sticking during purification.[2]

    • Purification & Validation:

      • Pass reaction through a desalting column (Sephadex G-25) equilibrated with PBS.[2]

      • Collect the fast-moving colored band (protein).[2] Discard the slow-moving band (free hydrolyzed dye).[2]

    Validation: Degree of Labeling (DOL) Calculation

    Measure Absorbance at 280 nm (

    
    ) and the dye's 
    
    
    
    (
    
    
    ).
    
    
    
    • 
      : Molar extinction coefficient of protein (IgG 
      
      
      
      210,000
      
      
      ).[2]
    • 
      : Molar extinction coefficient of dye.[2][6][7]
      
    • 
      : Correction Factor (
      
      
      
      contribution of the dye).[2][7]

    Protocol B: Small Molecule Synthesis

    Context: Synthesis of a sulfonamide drug candidate (e.g., reacting benzenesulfonyl chloride with an aniline derivative).

    Step-by-Step Workflow
    • Setup:

      • In a round-bottom flask, dissolve 1.0 equivalent of the Amine in anhydrous Dichloromethane (DCM).

      • Add 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .[2]

      • Cool the mixture to

        
         using an ice bath.
        
    • Addition:

      • Add 1.1–1.2 equivalents of Sulfonyl Chloride dropwise (neat or dissolved in minimal DCM).[2]

      • Why: Exothermic reaction.[2] Rapid addition causes overheating and side reactions.[2]

    • Reaction:

      • Allow to warm to Room Temperature.[2][3][8] Stir for 2–4 hours.

      • Monitoring: Check via TLC or LC-MS.[2] The sulfonyl chloride spot should disappear.[2]

    • Workup (Self-Validating System):

      • Acid Wash: Wash organic layer with 1M HCl.[2] (Removes unreacted amine and excess TEA).

      • Base Wash: Wash organic layer with Saturated

        
        .[2] (Removes hydrolyzed sulfonic acid byproduct).[2]
        
      • Dry & Concentrate: Dry over

        
        , filter, and evaporate.
        

    Troubleshooting Guide

    IssueProbable CauseCorrective Action
    Low Labeling Efficiency (Bioconjugation) Hydrolysis of reagentEnsure DMF is anhydrous. Add reagent immediately after solvation.[2]
    Precipitation Over-labeling or Solvent shockReduce molar excess of reagent.[2] Keep DMF < 5% of total volume.[2]
    No Reaction (Small Molecule) HCl salt formationEnsure sufficient base (TEA/DIPEA) is present to scavenge HCl.[2]
    Over-labeling (High DOL) pH too high (>9.[2]5) or Excess reagentLower pH to 8.[2]3. Reduce reagent excess to 5-10 equivalents.[2]

    References

    • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd Edition). Academic Press.[2] (The definitive guide on protein labeling chemistry).

    • Thermo Fisher Scientific.Texas Red Sulfonyl Chloride Protocol.

    • Banks, R. E., et al. (2000).[2] Sulfonyl Chlorides: Synthesis and Reactivity. Chemical Reviews.

    • BenchChem.

    Sources

    Application

    Application Note: Rigid Helical Stapling via 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride (TMBDS)

    This Application Note is designed for researchers in peptide therapeutics and chemical biology. It details the protocol for using 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride (TMBDS) as a rigid, homobifunctional cross...

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note is designed for researchers in peptide therapeutics and chemical biology. It details the protocol for using 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride (TMBDS) as a rigid, homobifunctional crosslinker for peptide stapling.

    
    -amine) or Ornithine
    

    Introduction & Mechanistic Rationale

    Peptide stapling is a critical strategy for locking short peptides into bioactive

    
    -helical conformations, thereby enhancing proteolytic stability and cell permeability.[1][2][3][4] While All-Hydrocarbon Stapling (Ring-Closing Metathesis) is the gold standard, it requires expensive non-natural alkenyl amino acids.
    

    TMBDS offers a robust "Two-Component" alternative. It acts as a rigid, aromatic exocyclic brace that reacts with two internal amine side chains (Lysine, Ornithine, or Diaminopropionic acid) to form stable sulfonamide linkages.

    Why TMBDS?
    • Metabolic Stability: The resulting sulfonamide bond (

      
      ) is highly resistant to serum proteases and extreme pH, unlike ester or disulfide bridges.
      
    • Structural Rigidity: The tetramethyl-substituted benzene core is sterically bulky and planar. This forces the peptide backbone into a defined conformation, minimizing entropic penalty upon target binding.

    • Hydrophobicity: The four methyl groups increase the lipophilicity of the staple, potentially aiding in membrane penetration.

    Experimental Design Considerations

    Before synthesis, the peptide sequence must be engineered to accommodate the staple.[4] The TMBDS linker spans approximately 6–8 Å, making it suitable for

    
      or 
    
    
    
    spacing, depending on the side-chain length of the amino acids used.
    Stapling Architecture Matrix
    Helix SpacingResidue 1 (
    
    
    )
    Residue 2 (
    
    
    )
    Linker SuitabilityPredicted Helicity Impact
    
    
    (1 turn)
    LysineLysineHigh Excellent stabilization for standard helices.
    
    
    (1 turn)
    OrnithineOrnithineMedium Tighter staple; may distort helix if sequence is bulky.
    
    
    (2 turns)
    LysineLysineLow Linker likely too short; causes helix distortion.
    
    
    (2 turns)
    DapDapHigh Short side chains (Dap) + Rigid Linker (TMBDS) spans 2 turns effectively.

    *Dap = L-2,3-Diaminopropionic acid

    Comprehensive Protocol: On-Resin Stapling

    Note on Chemistry: This protocol utilizes an orthogonal protection strategy . The stapling residues (Lys) must be protected with acid-labile groups (Mmt) that can be removed without cleaving the peptide from the resin or removing standard side-chain protection (Boc, tBu, Pbf).

    Phase A: Peptide Assembly
    • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

    • Synthesis: Standard Fmoc SPPS.

    • Stapling Sites: Incorporate Fmoc-Lys(Mmt)-OH at positions

      
       and 
      
      
      
      .
    • N-Terminus: If the N-terminus is not part of the staple, protect it with Boc-anhydride or Acetyl-chloride before starting the stapling process to prevent N-terminal reaction.

    Phase B: Selective Deprotection (Mmt Removal)

    The Methoxytrityl (Mmt) group is hyper-acid sensitive and can be removed with dilute acid while leaving other groups intact.

    • Wash: DCM (

      
       min).
      
    • Deprotection Cocktail: 1% TFA / 5% TIS / 94% DCM.

    • Cycle: Treat resin with cocktail (

      
       min). Crucial:  The solution will turn yellow/orange (trityl cation). Continue washes until the solution remains clear.
      
    • Neutralization: Wash with 5% DIPEA in DCM (

      
       min) to remove residual acid and regenerate the free amine.
      
    Phase C: TMBDS Cyclization Reaction

    Handle TMBDS under inert atmosphere (Nitrogen/Argon) as sulfonyl chlorides are moisture sensitive.

    • Solvent: Anhydrous DMF or NMP.

    • Reagents:

      • TMBDS: 1.5 – 2.0 equivalents (relative to resin loading).

      • Base: DIPEA (Sym-Collidine is an alternative): 4.0 equivalents.

    • Procedure:

      • Dissolve TMBDS in minimal Anhydrous DMF.

      • Add DIPEA to the resin-bound peptide (swollen in DMF).

      • Add the TMBDS solution dropwise to the resin.

    • Incubation: Shake at Room Temperature for 4–6 hours .

      • Optimization: For difficult sequences, perform a "double coupling" (repeat step 3-4 with fresh reagents).

    • Wash: DMF (

      
      ), DCM (
      
      
      
      ).
    Phase D: Cleavage and Analysis
    • Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%

      
      .
      
    • Time: 2–3 hours.

    • Precipitation: Cold Diethyl Ether.

    • Analysis:

      • LC-MS: Look for Mass Shift.

      • Calculation:

        
        .
        
      • Note:

        
         Da. Loss of 2 HCl 
        
        
        
        Da. Net Mass Addition
        
        
        Da.

    Workflow Visualization

    The following diagram illustrates the logical flow of the orthogonal protection and cyclization strategy.

    StaplingProtocol Start Start: Linear Peptide on Resin (Fmoc-SPPS) Check Are Stapling Sites Protected with Mmt? Start->Check Protect Synthesize using Fmoc-Lys(Mmt)-OH Check->Protect No Deprotect Selective Deprotection (1% TFA/DCM) Check->Deprotect Yes Protect->Check Neutralize Neutralize Resin (5% DIPEA/DCM) Deprotect->Neutralize Cyclize Add TMBDS + DIPEA (4-6 Hours) Neutralize->Cyclize QC_Kaiser Kaiser Test (Check for Free Amines) Cyclize->QC_Kaiser Recouple Double Couple (Fresh TMBDS) QC_Kaiser->Recouple Positive (Blue) Cleave Final Cleavage (95% TFA) QC_Kaiser->Cleave Negative (Yellow) Recouple->Cyclize Finish Purify & Analyze (LC-MS / CD) Cleave->Finish

    Figure 1: Decision logic for Solid-Phase Peptide Stapling using TMBDS and Orthogonal Mmt protection.

    Quality Control & Troubleshooting

    Self-Validating Steps
    • The Colorimetric Check (Mmt Removal): The trityl cation is bright yellow/orange. If the filtrate from the 1% TFA wash is colorless immediately, either the deprotection is complete or (worse) the Mmt group was never there. Validation: Continue washing until colorless.

    • The Kaiser Test (Ninhydrin):

      • Before TMBDS: Resin should be Blue (Free amines on Lys side chains).

      • After TMBDS: Resin should be Yellow/Colorless (Amines converted to Sulfonamides).

      • Note: Sulfonamides do not react with Ninhydrin.

    Troubleshooting Table
    ObservationProbable CauseCorrective Action
    Mass Spectrum shows +1 HCl adduct Mono-reaction (One side reacted, one hydrolyzed).Ensure anhydrous solvents.[5][6] Increase reaction time. Check spacing (
    
    
    vs
    
    
    ).
    Mass Spectrum shows Dimer (
    
    
    )
    Inter-molecular crosslinking.Lower resin loading (substitution < 0.3 mmol/g). Ensure high dilution if performing in solution.
    No Reaction (SM recovery) Steric hindrance or TMBDS hydrolysis.Use fresh TMBDS.[6] Switch base to Sym-Collidine. Heat reaction to 40°C (cautiously).
    Peptide degradation 1% TFA step too harsh.Reduce exposure time to 1% TFA. Use flow-washing rather than batch incubation.

    References

    • Lau, Y. H., et al. (2015). "Peptide stapling techniques based on different macrocyclisation chemistries." Chemical Society Reviews.[6] (Review of two-component stapling strategies including sulfonyl chlorides).

    • Han, Y., et al. (2021). "Sulfonamides as conformational constraints in peptide stapling." Molecules. (Discusses the stability and geometry of sulfonamide linkers).

    • BenchChem Protocols. "General Protocol for the Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides." (Base chemistry for TMBDS reaction).

    • Spring, D. R., et al. (2016). "Chemical Synthesis of Hydrocarbon-Stapled Peptides." Methods in Enzymology. (Standard SPPS stapling workflows adapted for this protocol).

    Disclaimer: TMBDS is a potent electrophile and skin sensitizer. All procedures should be performed in a fume hood with appropriate PPE.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Controlling reaction kinetics of sterically hindered sulfonyl chlorides

    Welcome to the technical support center dedicated to controlling the reaction kinetics of sterically hindered sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who...

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center dedicated to controlling the reaction kinetics of sterically hindered sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with these sterically demanding but synthetically valuable reagents. Here, we move beyond standard protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format.

    Part 1: Troubleshooting Guide

    This section addresses specific, common problems encountered during the sulfonylation of nucleophiles (amines, alcohols, etc.) with sterically hindered sulfonyl chlorides.

    Issue 1: My reaction is extremely slow or shows no conversion.

    Probable Cause(s):

    The primary culprit is almost always severe steric hindrance. Substituents in the ortho position of an arenesulfonyl chloride (e.g., a methyl or chloro group) physically block the nucleophile's path to the electrophilic sulfur atom.[1][2] This effect is magnified when the nucleophile itself is bulky (e.g., a secondary amine with large substituents).[1] This steric clash dramatically increases the activation energy of the reaction, leading to sluggish or failed transformations at standard temperatures.

    Recommended Solutions:

    • Increase Kinetic Energy: The most straightforward approach is to provide more energy to the system.

      • Elevate Temperature: Incrementally increase the reaction temperature. If the reaction is proceeding at room temperature, try heating to 40-50 °C or to the reflux temperature of the chosen solvent.[1]

      • Microwave Irradiation: For rapid and uniform heating, microwave synthesis can dramatically reduce reaction times from many hours to mere minutes by efficiently overcoming the activation barrier.[1]

    • Employ a Nucleophilic Catalyst: A catalyst can change the reaction pathway to one with a lower activation energy.

      • 4-Dimethylaminopyridine (DMAP): Add a catalytic amount (5-10 mol%) of DMAP. DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is significantly more electrophilic and less sterically shielded than the parent sulfonyl chloride, making it more susceptible to nucleophilic attack.

    • Optimize Base Selection: The choice of base is critical and can either help or hinder the reaction.

      • Avoid Bulky Bases: Large, hindered bases like diisopropylethylamine (DIPEA) or even triethylamine (TEA) can contribute to the steric crowding around the reaction center.[1]

      • Use a Smaller Base: Switch to a smaller, non-nucleophilic base such as pyridine. Pyridine is compact enough to scavenge the HCl byproduct without impeding the primary nucleophile.[1][3]

    • Extend Reaction Time: Sterically hindered reactions simply require more time. Monitor the reaction's progress by TLC or LC-MS over a 24-48 hour period before abandoning the attempt.[1]

    Issue 2: My yield is very low despite seeing some product formation.

    Probable Cause(s):

    Low yields often point to competing non-productive pathways or degradation of starting materials or products.

    • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by trace amounts of water, which converts them into the corresponding and unreactive sulfonic acid.[1][4][5]

    • Sub-Optimal Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion of the limiting reagent.

    • Side Reactions: The nucleophile may have other reactive sites, or the product may be unstable under the reaction conditions.

    Recommended Solutions:

    • Ensure Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1]

    • Verify Reagent Purity: Use freshly purified reagents. The sulfonyl chloride should be pure, and the nucleophile should be free of impurities that could interfere with the reaction.[1]

    • Optimize Reagent Equivalents: Typically, a slight excess (1.05-1.2 equivalents) of the sulfonyl chloride is used to ensure full conversion of a valuable nucleophile. For simple systems, a 1:1 ratio with 1.5 equivalents of a tertiary amine base is a good starting point.

    Issue 3: I'm observing multiple unexpected products, complicating purification.

    Probable Cause(s):

    The formation of multiple products indicates a lack of reaction selectivity.

    • Double Sulfonylation (Primary Amines): If using a primary amine (R-NH₂), it's possible for the initial sulfonamide product (R-NH-SO₂Ar) to be deprotonated by the base and react with a second molecule of sulfonyl chloride, forming a disulfonyl imide (R-N(SO₂Ar)₂). This is less common with hindered sulfonyl chlorides but can occur under forcing conditions.[1]

    • Reactions at Other Functional Groups: If your nucleophile contains other potentially reactive groups (e.g., a second amine, a phenol), these may also be sulfonylated.

    • Formation of Sulfones: In some syntheses of sulfonyl chlorides (e.g., chlorosulfonation of arenes), diaryl sulfone is a common byproduct.[5] Ensure your starting sulfonyl chloride is pure.

    Recommended Solutions:

    • Control Stoichiometry: To avoid double sulfonylation, use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before it can react a second time.[1]

    • Employ Protecting Groups: If your nucleophile has multiple reactive sites, a protection strategy is necessary. Selectively protect the other functional groups before performing the sulfonylation.

    • Purify Starting Materials: Confirm the purity of your sulfonyl chloride via NMR or other analytical techniques to ensure it is not contaminated with side products from its own synthesis.[6]

    Troubleshooting Workflow Diagram

    The following diagram outlines a decision-making process for addressing common issues in reactions with sterically hindered sulfonyl chlorides.

    TroubleshootingWorkflow start Reaction Start check_conversion Monitor Conversion (TLC/LC-MS) start->check_conversion no_conversion Problem: No or Slow Conversion check_conversion->no_conversion <10% low_yield Problem: Low Yield check_conversion->low_yield 10-50% multi_products Problem: Multiple Products check_conversion->multi_products Multiple Spots end Successful Reaction check_conversion->end >90% increase_temp Increase Temperature / Use Microwave no_conversion->increase_temp add_dmap Add Catalytic DMAP increase_temp->add_dmap change_base Switch to Smaller Base (e.g., Pyridine) add_dmap->change_base fail Re-evaluate Strategy change_base->fail check_anhydrous Verify Anhydrous Conditions low_yield->check_anhydrous check_purity Check Reagent Purity check_anhydrous->check_purity check_purity->fail adjust_stoich Adjust Stoichiometry (Excess Amine) multi_products->adjust_stoich use_pg Use Protecting Groups adjust_stoich->use_pg use_pg->fail StericHindrance unhindered unhindered hindered hindered

    Caption: Steric shielding of the sulfur atom by an ortho-substituent.

    Q2: How does a catalyst like DMAP work?

    A: DMAP functions as a nucleophilic catalyst. It is a stronger nucleophile than the alcohol or amine but a weaker base than the stoichiometric base (like TEA or pyridine). It rapidly attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This salt is a superior electrophile because the pyridinium ion is an excellent leaving group. The primary nucleophile (amine/alcohol) then attacks this activated intermediate, which is more accessible and reactive, to form the final product and regenerate the DMAP catalyst.

    Q3: Can I use a stronger nucleophile instead of changing the sulfonyl chloride conditions?

    A: Yes, to an extent. For example, when forming a sulfonate ester from an alcohol, you can first deprotonate the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH) to form a more potent alkoxide nucleophile. This can improve reaction rates. However, this strategy must be compatible with other functional groups in your molecule and may not be sufficient to overcome severe steric hindrance on the sulfonyl chloride side.

    Q4: Are there alternative reagents to sulfonyl chlorides for making sulfonamides or sulfonate esters from hindered substrates?

    A: Yes. If a sulfonyl chloride is too unreactive, you might consider using a sulfonyl fluoride. Sulfonyl fluorides are generally more stable than sulfonyl chlorides but can be activated under specific catalytic conditions (e.g., with Lewis acids) for sulfonamide synthesis. [7][8]Another strategy involves using sulfonate esters, such as pentafluorophenyl (PFP) sulfonates, which can react with amines to form sulfonamides, sometimes proceeding through a different (sulfene) mechanism that can be less sensitive to steric bulk. [9]

    Part 3: Protocols and Data

    Experimental Protocols

    Protocol 1: Standard Sulfonylation (Non-Hindered System)

    This protocol is a standard starting point for the reaction with a non-hindered primary or secondary amine.

    • Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 equivalent), an anhydrous solvent (e.g., Dichloromethane - DCM, 0.2 M), and triethylamine (1.5 equivalents).

    • Cooling: Cool the stirred solution to 0 °C using an ice bath.

    • Addition of Sulfonyl Chloride: In a separate flask, dissolve the benzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

    • Washing & Drying: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

    Protocol 2: Optimized Protocol for Sterically Hindered Systems

    This modified protocol incorporates strategies to overcome steric hindrance.

    • Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂), add the hindered amine (1.0 equivalent), anhydrous Dichloromethane (DCM, 0.2 M), pyridine (1.5 equivalents), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).

    • Addition of Sulfonyl Chloride: Dissolve the hindered sulfonyl chloride (e.g., 2-mesitylenesulfonyl chloride, 1.1 equivalents) in a minimal amount of DCM and add it dropwise to the stirred solution at room temperature.

    • Reaction: Heat the reaction mixture to reflux (approx. 40 °C for DCM). Monitor the reaction progress by TLC or LC-MS over 12-48 hours. [1]4. Work-up and Purification: Follow steps 5-8 from Protocol 1. The use of DMAP and pyridine may necessitate a more thorough aqueous wash with 1M HCl to ensure their complete removal before purification. [1]

    Data Summary: Influence of Reaction Parameters

    The following table summarizes the qualitative effects of changing key reaction parameters when dealing with sterically hindered sulfonyl chlorides.

    ParameterStandard ConditionChange for Hindered SystemRationale
    Temperature 0 °C to RTRT to RefluxProvides kinetic energy to overcome the high activation barrier imposed by steric repulsion. [1]
    Base Triethylamine (TEA)PyridineA smaller base reduces steric congestion around the reaction center. [1][3]
    Catalyst None5-10 mol% DMAPForms a more reactive N-sulfonylpyridinium intermediate, bypassing the high-energy direct reaction pathway.
    Reaction Time 2-12 hours12-48+ hoursSterically impeded reactions are inherently slower and require more time to reach completion. [1]
    Solvent DCM, THFAcetonitrile (MeCN), DioxaneHigher boiling point solvents can be used to achieve higher reaction temperatures safely.

    References

    • BenchChem. (2025). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
    • Garg, N. G., et al. (n.d.).
    • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
    • Harmata, M., et al. (n.d.).
    • Organic Chemistry Portal. (n.d.).
    • Vizgert, R. V., Maksimenko, N. N., & Rubleva, L. I. (1988). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides. J. Org. Chem. USSR (Engl. Transl.). [Link]

    • Barcelo, G., et al. (n.d.).
    • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

    • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

    • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

    • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

    • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

    • Google Patents. (n.d.).
    • NIH. (n.d.). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. [Link]

    • Wiley Online Library. (2020). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. [Link]

    • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. [Link]

    • Wikipedia. (n.d.). Sulfonyl halide. [Link]

    • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

    • YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]

    • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

    Sources

    Optimization

    Handling moisture sensitivity of 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride

    Technical Support Center: 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride Welcome to the technical support guide for 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride. This resource is designed for researchers, chemists, a...

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride

    Welcome to the technical support guide for 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on the handling and use of this highly reactive compound. The primary challenge in its application is its extreme sensitivity to moisture. This guide provides proactive strategies, troubleshooting solutions, and detailed protocols to ensure the success and reproducibility of your experiments.

    Core Hazard Analysis: Understanding Moisture Sensitivity

    2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride (CAS 97997-76-7) is a crystalline solid that is a powerful and versatile reagent.[1][2] However, its utility is intrinsically linked to its reactivity. The two sulfonyl chloride (-SO₂Cl) groups contain highly electrophilic sulfur atoms. This electron deficiency, driven by the strongly electron-withdrawing oxygen and chlorine atoms, makes the molecule an excellent target for nucleophiles.[3]

    The most common and problematic nucleophile in a laboratory environment is water (H₂O). Even trace amounts of moisture in the air, on glassware, or in solvents will lead to a rapid and irreversible hydrolysis reaction. This reaction cleaves the S-Cl bond, producing the corresponding 2,4,5,6-Tetramethylbenzenedisulfonic Acid and hydrochloric acid (HCl).[4][5][6] This degradation pathway not only consumes the active reagent, leading to failed reactions and low yields, but the generation of corrosive HCl can also potentially lead to side reactions with other functional groups in your substrate.

    Visualizing the Hydrolysis Pathway

    The diagram below illustrates the fundamental decomposition reaction that occurs in the presence of water. Understanding this pathway is the first step in preventing it.

    Hydrolysis reagent 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride products Hydrolysis Products reagent->products Nucleophilic Attack water 2 H₂O (Moisture) water->products acid 2,4,5,6-Tetramethylbenzenedisulfonic Acid products->acid hcl 2 HCl products->hcl

    Caption: Hydrolysis of the target reagent by ambient moisture.

    Compound Data Summary
    PropertyValueSource(s)
    CAS Number 97997-76-7[1][2][7]
    Molecular Formula C₁₀H₁₂Cl₂O₄S₂[1][2][7]
    Molecular Weight 331.22 g/mol [1][2]
    Physical State White Solid[1]
    Melting Point 136 °C[1]
    Primary Hazard Moisture Sensitive, Corrosive[1][4]

    Proactive Measures: Best Practices for Storage and Handling

    Success with this reagent is determined before the reaction begins. Proactive exclusion of water is not a recommendation; it is a requirement.

    Q: How should I properly store a new bottle of 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride?

    A: Proper storage is your first line of defense.

    • Unopened Bottles: Keep the manufacturer's seal intact and store the bottle in a desiccator cabinet with an active desiccant (e.g., Drierite). The desiccator should be placed in a cool, dry, and well-ventilated area away from sinks or other sources of water.[8]

    • Opened Bottles: Once opened, the headspace of the bottle is compromised. The best practice is to backfill the bottle with an inert gas (dry nitrogen or argon) before resealing tightly.[9] The cap threads should be sealed with Parafilm M® for an extra barrier. Store the backfilled and sealed bottle inside a desiccator.[10] For frequent use, consider transferring the reagent into smaller vials inside a glovebox to minimize repeated exposure of the main stock bottle to the atmosphere.

    Q: What are the mandatory preparations for my glassware and solvents before starting an experiment?

    A: Assume everything is coated with a layer of water.

    • Glassware: All glassware (flasks, stir bars, funnels, needles) must be rigorously dried immediately before use. The most effective method is flame-drying under vacuum or a strong flow of inert gas.[11] Alternatively, oven-drying at >120 °C for at least 4 hours is acceptable, but the glassware must be assembled while hot and allowed to cool under a positive pressure of dry inert gas to prevent atmospheric moisture from being drawn inside.[12][13]

    • Solvents: Use only anhydrous solvents with a low water content (<50 ppm). Solvents should be purchased in sealed bottles (e.g., Sigma-Aldrich Sure/Seal™) and handled using inert atmosphere techniques.[9][14] If you are dispensing from a larger bottle, use a dry syringe or cannula. Never leave a solvent bottle open to the air. If the quality of the solvent is in doubt, it should be freshly distilled from an appropriate drying agent.[10]

    Workflow: Setting Up a Moisture-Sensitive Reaction

    This workflow outlines the critical steps for maintaining an anhydrous, inert environment from setup to reagent addition.

    Workflow start Start flame_dry 1. Flame-Dry All Glassware (or Oven-Dry >120°C) start->flame_dry assemble 2. Assemble Apparatus While Hot flame_dry->assemble cool 3. Cool Under Positive Pressure of Inert Gas (N₂ or Ar) assemble->cool solvent 4. Add Anhydrous Solvent via Dry Syringe or Cannula cool->solvent reagent 5. Add Substrates/Other Reagents solvent->reagent add_sulfonyl 6. Add Sulfonyl Dichloride (as solid in glovebox or as solution) reagent->add_sulfonyl reaction 7. Run Reaction Under Positive Inert Gas Pressure add_sulfonyl->reaction end Finish reaction->end

    Caption: Standard workflow for inert atmosphere reaction setup.

    Troubleshooting Guide: Diagnosing and Solving Common Issues

    Even with careful preparation, problems can arise. This section addresses specific experimental observations and their likely causes.

    Q: My reaction failed. TLC/LC-MS analysis shows only my starting material and a new, very polar baseline spot. What happened?

    A: This is the classic signature of reagent hydrolysis. The sulfonyl dichloride likely decomposed before it could react with your substrate. The polar baseline spot is almost certainly the 2,4,5,6-Tetramethylbenzenedisulfonic Acid byproduct.

    • Root Cause Analysis:

      • Solvent Contamination: Was your solvent truly anhydrous? Did you use a fresh bottle or a previously opened one?

      • Atmospheric Leak: Was there a leak in your inert gas setup? A common mistake is not ensuring a positive pressure throughout the entire experiment. This can be monitored with an oil bubbler.[14]

      • Contaminated Substrate: If your starting material is hygroscopic, it may have introduced water into the flask. Dry hygroscopic solids in a vacuum oven before use.[10]

      • Improper Reagent Transfer: If you weighed the solid reagent in the open air, it began hydrolyzing immediately. Solids should be weighed and added inside a glovebox or handled using a specialized solid addition funnel under a counterflow of inert gas.

    Q: I am attempting a sulfonamide synthesis. After adding the sulfonyl dichloride to my amine, my yield is less than 50%, and I've isolated the sulfonic acid. Why did only some of it react?

    A: This points to partial hydrolysis, suggesting a slow leak or a limited amount of water contamination. The sulfonyl dichloride is reacting competitively with your amine and with the water present. Since the reaction with water is often very fast, it can easily outcompete the desired reaction.[6][15]

    • Causality: The nucleophilicity of your amine versus water is a key factor. If your amine is sterically hindered or weakly nucleophilic, the reaction rate with the sulfonyl chloride will be slower, giving the hydrolysis reaction a greater opportunity to occur.[16]

    • Solution:

      • Re-evaluate Your Setup: Meticulously re-check your entire apparatus for potential leaks (e.g., poorly greased joints, loose septa).

      • Purify Reagents: Ensure your amine and solvent are scrupulously dry. Amines can often be dried over KOH or CaH₂ followed by distillation.

      • Temperature Control: Perform the addition of the sulfonyl dichloride at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction with the amine and potentially slow the rate of hydrolysis relative to the main reaction.[15]

    Troubleshooting Summary Table
    SymptomProbable Cause(s)Recommended Corrective Action(s)
    Low or zero product yield; starting material remains Complete hydrolysis of the sulfonyl dichloride.Review and perfect inert atmosphere technique. Use freshly dried glassware and new anhydrous solvents.
    Reaction mixture turns cloudy/forms a precipitate unexpectedly Hydrolysis product (sulfonic acid) is insoluble and crashing out.Stop the reaction. The reagent is compromised. Re-start with rigorous anhydrous protocol.
    NMR/LC-MS shows a mix of desired product and sulfonic acid Partial hydrolysis due to slow leak or contaminated reagents.Check for leaks in the inert gas line. Re-dry all reagents and solvents. Consider lower reaction temperatures.
    Reaction requires more than 2 equivalents of base per -SO₂Cl group Hydrolysis is occurring, generating HCl which consumes the base.This is a sign of water contamination. Improve anhydrous technique to prevent HCl generation.

    Detailed Experimental Protocols

    Protocol 1: Transfer of the Solid Reagent via Glovebox

    This is the most reliable method for handling the solid.

    • Preparation: Place the sealed bottle of 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride, a clean and dry vial with a screw cap, a spatula, and a balance inside a glovebox antechamber.

    • Inerting: Purge the antechamber according to the glovebox's standard operating procedure to establish an inert atmosphere.

    • Transfer: Move the items into the main glovebox chamber.

    • Weighing: Open the main reagent bottle. Using the clean spatula, weigh the desired amount of the solid directly into the pre-tared vial.

    • Sealing: Tightly cap the vial containing the weighed reagent and the main stock bottle. Seal the caps with Parafilm M® as a secondary precaution.

    • Removal: The sealed vial can now be removed from the glovebox and taken to your reaction setup for addition.

    Protocol 2: Inert Atmosphere Reaction Setup (Schlenk Line)

    This protocol ensures a robustly anhydrous and oxygen-free reaction environment.

    • Glassware Preparation: Assemble your reaction flask (e.g., a two-neck round bottom flask) with a magnetic stir bar and a condenser or gas inlet adapter. Connect the apparatus to a Schlenk line.

    • Flame-Drying: While wearing appropriate heat-resistant gloves, heat the entire glass apparatus evenly with a heat gun or a gentle blue Bunsen flame under high vacuum. Pay special attention to joints. You should see condensed water vapor being pulled into the vacuum trap.

    • Inerting: Once the glass is hot, switch the Schlenk line from vacuum to the inert gas manifold (e.g., Nitrogen). The flask will fill with dry, inert gas.

    • Cooling: Allow the apparatus to cool completely to room temperature under a slight positive pressure of the inert gas. This prevents air and moisture from being sucked back into the flask as it cools. A bubbler on the gas outlet will show a slow, steady stream of bubbles (1-2 per second).[14]

    • Reagent Addition: Add anhydrous solvent and other non-moisture-sensitive reagents via a dry syringe through a rubber septum. The sulfonyl dichloride (weighed in a glovebox) can then be added, often as a solution in the same anhydrous solvent, via a cannula or syringe transfer.[12]

    Frequently Asked Questions (FAQs)

    Q1: Can I perform an aqueous workup (e.g., washing with water or brine) after my reaction is complete? A: Yes, but with caution. Once the sulfonyl chloride has fully reacted to form your desired stable product (e.g., a sulfonamide or sulfonate ester), an aqueous workup is often necessary. However, if there is any unreacted sulfonyl chloride remaining, it will hydrolyze violently upon contact with water, producing acid and heat.[4][17] It is crucial to quench the reaction first, typically by slowly adding it to a separate flask containing ice-cold water or a dilute base solution with vigorous stirring.

    Q2: How can I monitor the purity of the 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride reagent over time? A: The simplest way is visual inspection; decomposition often leads to discoloration.[18] For a quantitative assessment, you can carefully take a small sample (under inert conditions) and dissolve it in an anhydrous, aprotic deuterated solvent (like CDCl₃ or Acetone-d₆) for NMR analysis.[19] The presence of broad peaks corresponding to the sulfonic acid would indicate hydrolysis. HPLC can also be used to detect the sulfonic acid impurity.[20]

    Q3: Is Argon gas better than Nitrogen for creating an inert atmosphere? A: For most applications, dry nitrogen is perfectly sufficient and more economical.[21] Argon is denser than air, so it can theoretically provide a more stable "blanket" over the reaction mixture in certain setups, but for a properly sealed system with positive pressure, the difference is negligible.[11][22] The critical factor is the dryness of the gas, not its identity.

    References

    • Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
    • Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
    • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term.
    • Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
    • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
    • YouTube. Inert Atmosphere.
    • Wikipedia. Sulfuryl chloride.
    • University of Rochester, Department of Chemistry. How to Store Reagents.
    • CareWell Goods. 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride, 5G - T1562-5G.
    • Environment, Health & Safety. Water Sensitive Chemicals.
    • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
    • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds.
    • ResearchGate. How to create inert atmosphere?.
    • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds.
    • Chemistry LibreTexts. 7.3: Inert Atmospheric Methods.
    • chemeurope.com. Sulfuryl chloride.
    • Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
    • YouTube. Alcohols to Alkyl Chlorides, Part 6.
    • Wikipedia. Sulfonyl halide.
    • Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
    • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
    • Santa Cruz Biotechnology. 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride.
    • ChemicalBook. 97997-76-7(2,4,5,6-TETRAMETHYLBENZENEDISULFONYL DICHLORIDE) Product Description.

    Sources

    Troubleshooting

    Strategies to prevent precipitation of cross-linker in aqueous solution

    Topic: Strategies to Prevent Precipitation of Cross-Linkers in Aqueous Solution Mission Statement Welcome to the Bioconjugation Technical Support Center. This guide addresses the most common failure mode in protein cross...

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Strategies to Prevent Precipitation of Cross-Linkers in Aqueous Solution

    Mission Statement

    Welcome to the Bioconjugation Technical Support Center. This guide addresses the most common failure mode in protein cross-linking: reagent precipitation . Whether you are seeing a "milky" suspension immediately upon addition or experiencing low conjugation yields due to invisible hydrolysis aggregates, this guide provides the mechanistic understanding and protocols to resolve it.

    Part 1: Diagnostic Matrix

    Identify your specific issue to jump to the relevant solution.

    ObservationProbable CauseImmediate Action
    Immediate Cloudiness upon adding cross-linker to buffer.Hydrophobicity Shock. The reagent (e.g., SMCC, SPDP) is water-insoluble.Switch to Module 2 (Organic Solvent Protocol).
    Precipitation over time (10-30 mins).[1]Hydrolysis Aggregation. NHS esters have hydrolyzed and become insoluble byproducts.Switch to Module 3 (pH & Kinetics).
    "Fishy" Smell from stock solution.Solvent Degradation. DMF has degraded into amines, ruining the reaction.Discard solvent.[2] Use fresh, anhydrous DMSO.[1]
    Crystals in "Water-Soluble" (Sulfo) reagent stock.Salting Out. Ionic strength of the reconstitution buffer is too high.Dissolve in water first, then add to PBS.

    Module 2: The Hydrophobicity Challenge (Solvent Strategy)

    The Core Problem

    Many classic cross-linkers (SMCC, NHS-PEGn-Maleimide) possess a hydrophobic cyclohexane or aromatic core. When a concentrated organic stock of these molecules hits an aqueous buffer, the local concentration exceeds the solubility limit before diffusion can occur, causing "shock precipitation."

    The Solution: The Dual-Solvent System

    You must create a "solubility bridge" using a water-miscible organic solvent (DMSO or DMF) and strictly control the final organic percentage.

    Protocol: The Kinetic Injection Method

    Objective: Introduce hydrophobic cross-linker to protein solution without precipitation.

    • Prepare the Stock: Dissolve the cross-linker in anhydrous DMSO or DMF at 10–20 mM.

      • Critical: Do not use reagent-grade solvents. Use high-purity, anhydrous grade (stored over molecular sieves) to prevent moisture from hydrolyzing the NHS ester [1].

    • Calculate the Volume: Ensure the volume of cross-linker added is <10% of the total reaction volume.

      • Example: If reaction volume is 1.0 mL, add max 100 µL of cross-linker stock.

    • The Injection:

      • Hold the protein tube at a 45° angle.

      • Vortex gently (or stir with a flea bar).

      • Add the organic stock dropwise into the center of the vortex, not down the side of the wall.

      • Why? This maximizes immediate dilution, preventing local regions of high concentration where precipitation nucleates.

    Visualization: Solubility Workflow

    SolubilityWorkflow Start Solid Cross-Linker (Hydrophobic) Stock Organic Stock (10-50 mM) Start->Stock Dissolve Solvent Anhydrous DMSO/DMF (No Water!) Solvent->Stock Mixing Kinetic Injection (Vortex + Dropwise) Stock->Mixing Add <10% v/v Buffer Aqueous Buffer (PBS/HEPES) Buffer->Mixing Result Stable Conjugation (<10% Organic Solvent) Mixing->Result

    Figure 1: The Dual-Solvent Dissolution Workflow. Note the critical step of using anhydrous solvent to prevent premature hydrolysis.

    Module 3: The Invisible Enemy (Hydrolysis & pH)[2][3][4][5][6][7]

    The Core Problem

    Even water-soluble reagents (Sulfo-NHS esters) are unstable. The NHS ester moiety reacts with water (hydrolysis) in competition with primary amines.[3][4]

    • The Trap: Hydrolysis releases the N-hydroxysuccinimide group, leaving a carboxylic acid. If the cross-linker backbone is hydrophobic, this hydrolyzed byproduct often precipitates, clouding the solution after the reaction starts.

    Scientific Data: pH vs. Half-Life

    The rate of hydrolysis is pH-dependent.[4][5][6] At higher pH, the hydroxide ion (OH⁻) attacks the ester bond more aggressively [2].[3]

    pH ConditionNHS Ester Half-Life (t½)Recommendation
    pH 7.0 4–5 hoursSafe for longer incubations.[5]
    pH 8.0 ~1 hourWork quickly.[5]
    pH 8.6 10 minutes Critical Danger Zone. High risk of failure.
    Troubleshooting Protocol
    • Lower the pH: Perform conjugation at pH 7.2–7.5 . This balances amine reactivity (requires unprotonated amines) with ester stability.[3]

    • Do Not Heat: Never use heat to dissolve an NHS-ester cross-linker. Heat exponentially accelerates hydrolysis.

    • Fresh Reconstitution: Only dissolve "Sulfo" (water-soluble) reagents immediately before use. Never store aqueous stocks of NHS esters, even at -20°C [3].

    Module 4: Structural Alternatives (Sulfo- vs. Non-Sulfo)

    FAQ: When should I buy the "Sulfo" version?

    "Sulfo" reagents (e.g., Sulfo-SMCC) contain a charged sulfonate group (

    
    ) on the NHS ring.
    
    • Pros: Water soluble up to ~10 mM.[7][4] No DMSO needed.

    • Cons: More expensive; membrane impermeable (cannot cross-link intracellular targets).

    • The "Salting Out" Warning: Even Sulfo-SMCC can precipitate if dissolved directly into high-salt buffers (like 10x PBS).

      • Correct Protocol: Dissolve Sulfo-SMCC in ultrapure water first, then add that solution to your reaction buffer [4].

    Decision Logic: Selecting the Right Reagent

    DecisionTree Start Select Cross-Linker Target Is the target intracellular? Start->Target Intra Yes (Inside Cell) Target->Intra Extra No (Purified Protein/Surface) Target->Extra NonSulfo Use Hydrophobic Reagent (SMCC, SPDP) Intra->NonSulfo Membrane Permeable Sulfo Use Water-Soluble Reagent (Sulfo-SMCC, BS3) Extra->Sulfo Convenience DMSO Must use DMSO/DMF Protocol (See Module 2) NonSulfo->DMSO Water Dissolve in Water, then Buffer (Avoid High Salt Shock) Sulfo->Water

    Figure 2: Reagent Selection Decision Tree based on target location and solubility requirements.

    Summary of Best Practices

    • Anhydrous is King: Always use fresh, high-quality DMSO/DMF. If it smells like fish, throw it away (amine contamination).

    • The 10% Rule: Keep organic solvent concentration below 10% (v/v) in the final reaction to prevent protein precipitation.

    • The Kinetic Injection: Vortex protein sample while adding cross-linker dropwise.

    • Time Management: Weigh and dissolve NHS esters immediately before use. The clock starts ticking the moment liquid touches the powder.

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[8][9] Academic Press.[9][10] (The definitive guide on reagent handling and solvent compatibility).

    • BenchChem Technical Support. (2025). Half-life of NHS ester hydrolysis at different pH. (Data on hydrolysis kinetics).

    • Thermo Fisher Scientific. (2022).[2] SMCC and Sulfo-SMCC User Guide. (Specific protocols for reconstitution and storage).

    • G-Biosciences. Determine the Reactivity of NHS Esters. (Protocols for assaying activity and handling moisture sensitivity).

    Sources

    Reference Data & Comparative Studies

    Validation

    Flexible Mapping vs. Rigid Locking: A Comparative Guide to DSS and TM-BDSDC Cross-linkers

    Executive Summary: The "Rope" vs. The "Rod" In the landscape of protein conjugation, Disuccinimidyl suberate (DSS) and 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride (TM-BDSDC) represent two diametrically opposed philos...

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Rope" vs. The "Rod"

    In the landscape of protein conjugation, Disuccinimidyl suberate (DSS) and 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride (TM-BDSDC) represent two diametrically opposed philosophies of chemical cross-linking.

    • DSS is the "Rope": A flexible, medium-length alkyl chain designed to capture dynamic interactions and map the topology of protein complexes without imposing severe structural constraints. It is the workhorse of Cross-linking Mass Spectrometry (XL-MS) .

    • TM-BDSDC is the "Rod": A rigid, hydrophobic, aromatic scaffold that locks specific intramolecular distances. It is a specialist reagent, often utilized in therapeutic protein stabilization (e.g., hemoglobin-based blood substitutes) where maintaining a fixed quaternary structure under stress is paramount.

    This guide dissects the chemical mechanisms, structural implications, and experimental protocols for both reagents, enabling researchers to select the correct tool for their structural biology or drug development needs.

    Part 1: Chemical Mechanism & Kinetics

    The fundamental difference between these reagents lies in their reactive groups and the resulting linkage stability.

    DSS: The NHS-Ester Pathway

    DSS relies on N-hydroxysuccinimide (NHS) ester chemistry.[1] It reacts with primary amines (Lysine ε-amines and N-terminal α-amines) to form an amide bond .

    • Kinetics: Fast reaction (minutes to hours) at pH 7–9.

    • Hydrolysis: The NHS-ester competes with water. Half-life in aqueous solution is ~20–40 minutes at pH 8.0.

    • Byproduct: Releases N-hydroxysuccinimide (neutral/weakly acidic).

    TM-BDSDC: The Sulfonyl Chloride Pathway

    TM-BDSDC utilizes sulfonyl chloride groups on a methylated benzene ring. These react with primary amines to form a sulfonamide bond .[2]

    • Kinetics: Extremely vigorous electrophiles. Reaction is often faster than NHS esters but requires careful control.

    • Stability: The resulting sulfonamide bond is hyper-stable , resisting hydrolysis and proteolysis far better than the amide bond formed by DSS.

    • Byproduct: Releases Hydrochloric Acid (HCl) .

      • Critical Implication: The release of strong acid requires a buffer with high capacity (e.g., 100mM+) to prevent local pH drops that could denature the protein or inhibit further reaction.

    Mechanism Visualization

    The following diagram contrasts the reaction pathways and byproducts.

    ReactionMechanism cluster_0 DSS (Flexible Mapping) cluster_1 TM-BDSDC (Rigid Locking) DSS DSS (NHS-Ester) Intermediate1 Tetrahedral Intermediate DSS->Intermediate1 Nucleophilic Attack Amine1 Protein-NH2 Amine1->Intermediate1 Product1 Amide Bond (Cross-linked Protein) Intermediate1->Product1 Leaving1 NHS Group Intermediate1->Leaving1 Leaving Group TM TM-BDSDC (Sulfonyl Chloride) Intermediate2 Sulfonyl Intermediate TM->Intermediate2 Vigorous Attack Amine2 Protein-NH2 Amine2->Intermediate2 Product2 Sulfonamide Bond (Hyper-Stable) Intermediate2->Product2 Leaving2 HCl (Acid) Intermediate2->Leaving2 Requires Buffer!

    Caption: Comparative reaction mechanisms. Note the release of HCl in the TM-BDSDC pathway, necessitating strong buffering.

    Part 2: Structural Implications (The "Spacer" Argument)

    The physical geometry of the cross-linker determines the resolution of the structural data obtained.

    FeatureDSS (The Rope)TM-BDSDC (The Rod)
    Spacer Length 11.4 Å (11 atoms)~5.0–6.0 Å (Rigid Geometry)
    Flexibility High (Alkyl chain rotation)None (Aromatic ring)
    Resolution Low-Medium. Captures residues that can come within ~12-24 Å (dynamic range).High. Captures residues fixed in a specific orientation.
    Hydrophobicity Moderate. Soluble in DMSO, disperses in buffer.Extreme. The 4 methyl groups + benzene ring make it very lipophilic.
    Primary Use Mapping "neighborhoods" in protein complexes.Locking specific conformations (e.g., T-state Hemoglobin) or rigidifying enzymes.
    Why Rigidity Matters

    In drug development, particularly for hemoglobin-based oxygen carriers (HBOCs) , flexibility is a liability. If you cross-link hemoglobin with DSS, the flexible chain allows the subunits to "breathe" too much, potentially failing to prevent dimer dissociation. TM-BDSDC acts as a molecular "staple," rigidly locking the

    
    -subunits together to stabilize the tetramer and modulate oxygen affinity.
    

    Part 3: Experimental Protocols

    Protocol A: DSS Cross-linking (Standard XL-MS)

    Best for: Mapping unknown protein-protein interactions.

    • Preparation: Dissolve DSS in anhydrous DMSO to 25 mM (freshly prepared).

    • Buffer: Exchange protein into 20 mM HEPES, pH 7.5–8.0 . Avoid Tris or Glycine.

    • Reaction:

      • Add DSS to protein (final conc: 0.5 – 2.0 mM).

      • Incubate: 30 mins at Room Temperature (RT).

    • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.

    • Analysis: Proceed to SDS-PAGE or Trypsin digestion for MS.

    Protocol B: TM-BDSDC Cross-linking (Rigid Stabilization)

    Best for: Stabilizing therapeutic proteins or defining rigid distance constraints.

    • Safety Pre-check: Ensure protein is stable in <5% organic solvent.

    • Buffer (Critical): Use 100 mM Sodium Phosphate or Borate, pH 8.0–8.5 .

      • Why? The reaction releases HCl. Weak buffers (like 20mM HEPES) may fail to neutralize the acid locally, causing protein precipitation.

    • Stock Solution: Dissolve TM-BDSDC in anhydrous DMF or DMSO .

      • Note: This compound is less soluble than DSS. Ensure complete solubilization; mild warming (37°C) of the solvent may be required before adding to protein.

    • Reaction:

      • Add TM-BDSDC dropwise to the stirring protein solution.

      • Molar Excess: Typically requires higher excess (20x–50x) due to rapid hydrolysis and hydrophobicity.

      • Incubate: 1–2 hours at 4°C (slower reaction controls heat/hydrolysis) or 30 mins at RT.

    • Quenching: Add Glycine or Tris (excess) to quench unreacted sulfonyl chlorides.

    • Cleanup: Dialysis is usually required immediately to remove the hydrolyzed sulfonic acid byproducts and organic solvent.

    Part 4: Decision Matrix & Performance Data

    The following table summarizes the operational differences.

    ParameterDSS (Disuccinimidyl suberate)TM-BDSDC (Tetramethylbenzenedisulfonyl Dichloride)
    Reactive Group NHS EsterSulfonyl Chloride
    Target Primary Amines (-NH2)Primary Amines (-NH2)
    Linkage Type Amide BondSulfonamide Bond
    Bond Stability High (Physiological)Very High (Resists acid/base hydrolysis)
    Spacer Arm 11.4 Å (Flexible)~5–6 Å (Rigid, Aromatic)
    Solubility Hydrophobic (DMSO/DMF)Very Hydrophobic (Requires DMF/DMSO)
    Reaction Byproduct NHS (Neutral)HCl (Strong Acid)
    Main Application Proteomics / Interactome MappingProtein Stabilization / Blood Substitutes
    MS Cleavability No (unless using DSSO analog)No
    Decision Workflow

    DecisionTree Start Select Cross-linker Application Goal What is your primary goal? Start->Goal Discovery Discovery / Mapping (Unknown Interactions) Goal->Discovery Stabilization Therapeutic Stabilization (Locking Conformation) Goal->Stabilization Flexibility Need Flexibility to capture dynamic states? Discovery->Flexibility Rigidity Need to prevent subunit dissociation? Stabilization->Rigidity UseDSS Use DSS (11.4 Å Flexible) Flexibility->UseDSS Yes UseTM Use TM-BDSDC (Rigid Staple) Rigidity->UseTM Yes (e.g. Hemoglobin)

    Caption: Decision tree for selecting between DSS and TM-BDSDC based on experimental intent.

    References

    • Thermo Fisher Scientific. DSS and BS3 Crosslinkers Product Information. (Standard protocol for NHS-ester crosslinking and spacer arm data).

    • Kluger, R., et al. (2000). Acyl phosphate monoesters as site-specific cross-linking agents for hemoglobin. (Contextualizes the use of rigid cross-linkers like benzenedisulfonyl derivatives for hemoglobin stabilization).

    • Santa Cruz Biotechnology. 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride Product Data. (Chemical properties and CAS 97997-76-7 verification). [3][4]

    • BenchChem. Reactivity of the Sulfonyl Chloride Functional Group. (Mechanistic details on sulfonamide formation and stability vs amides).

    • Hai, T. T., et al. (1999). Polymerization of diaspirin cross-linked hemoglobin (DCLHb).[5] (Demonstrates the application of cross-linkers in blood substitute engineering).

    Sources

    Comparative

    A Senior Application Scientist's Guide to Verifying Protein Cross-Linking Efficiency: A Comparative Analysis of SDS-PAGE and Western Blot

    For researchers and drug development professionals working on protein-protein interactions, structural biology, or antibody-drug conjugates, chemical cross-linking is a powerful technique to capture and analyze these int...

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers and drug development professionals working on protein-protein interactions, structural biology, or antibody-drug conjugates, chemical cross-linking is a powerful technique to capture and analyze these interactions. However, the success of any cross-linking experiment hinges on one critical factor: efficiency. An inefficient reaction yields ambiguous data, while an overly aggressive reaction can create non-specific aggregates.

    This guide provides an in-depth comparison of the two most fundamental methods for verifying cross-linking efficiency: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blot. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

    The Core Principle: Visualizing a Molecular Shift

    Chemical cross-linking covalently links interacting proteins, creating a new, larger protein complex.[1] The entire verification process is built on a simple principle: resolving this change in mass. SDS-PAGE separates proteins based on their molecular weight.[2][3] When a cross-linking reaction is successful, we expect to see the disappearance of the monomeric (single) protein band and the appearance of new, higher molecular weight bands corresponding to dimers, trimers, and other oligomers.[4][5]

    This process can be visualized through a general workflow:

    G cluster_0 Experiment cluster_1 Analysis cluster_2 Detection Pathways Prot Protein Sample XL Add Cross-linker Prot->XL Quench Quench Reaction XL->Quench SamplePrep Prepare Sample (SDS Buffer + Reducing Agent) Quench->SamplePrep Input for Analysis SDSPAGE SDS-PAGE Separation SamplePrep->SDSPAGE Detect Detection Method SDSPAGE->Detect Quant Densitometry & Quantification Detect->Quant Stain Total Protein Stain (e.g., Coomassie) Detect->Stain WB Western Blot Detect->WB

    Caption: General workflow for cross-linking analysis.

    Method 1: SDS-PAGE with Total Protein Staining

    This is the most direct method for visualizing cross-linking results. It is best suited for experiments involving purified proteins where the target is abundant.

    When to Choose SDS-PAGE with Staining:
    • You are working with purified, abundant proteins (>100 ng per band).[6]

    • You need a quick, cost-effective assessment of the overall reaction.

    • Your primary goal is to visualize all protein species present (monomers, oligomers, aggregates).

    Comparative Analysis of Staining Methods
    FeatureCoomassie Brilliant BlueSilver Staining
    Detection Limit ~25-100 ng per band[6][7]~1-10 ng per band[6][8]
    Primary Advantage Simple, fast, reproducible, and compatible with mass spectrometry.[7][9]High sensitivity for detecting low-abundance species.[6][9]
    Primary Disadvantage Lower sensitivity.[9]Complex protocol, lower reproducibility, potential incompatibility with mass spectrometry.[6][9][10]
    Best For Routine analysis of purified, cross-linked proteins.Detecting faint cross-linked products or impurities.
    Self-Validating Experimental Protocol for SDS-PAGE

    This protocol includes essential controls to ensure the validity of your results.

    1. Sample Preparation (The Self-Validating Step)

    • Scientist's Note: Setting up proper controls is non-negotiable. It is the only way to definitively attribute the appearance of higher molecular weight bands to the cross-linking agent.

      • Negative Control (-XL): Prepare a sample of your protein under identical buffer and incubation conditions but without adding the cross-linker. This lane is your baseline and should show only the monomer.

      • Experimental Sample (+XL): Your protein sample with the cross-linker added.

      • Time Points (Optional): If optimizing, take samples at different time points (e.g., 0, 5, 15, 30 min) after adding the cross-linker.

    2. Reaction Quenching & Denaturation

    • For each sample, add 4X SDS-PAGE Sample Buffer containing a reducing agent (like β-mercaptoethanol or DTT).[11]

    • Boil the samples at 95-100°C for 5-10 minutes.[11][12]

      • Rationale: The combination of SDS and heat denatures the proteins, unfolding them into linear chains with a uniform negative charge. The reducing agent breaks disulfide bonds. This ensures that separation on the gel is strictly due to molecular weight, not shape or charge.[3][11]

    3. Gel Electrophoresis

    • Load equal amounts of your control and experimental samples onto a polyacrylamide gel. Include a molecular weight marker.[11]

      • Scientist's Note: The gel percentage is critical. For cross-linking, you are creating larger complexes. A lower percentage gel (e.g., 4-12% or 8%) has larger pores and is better for resolving high molecular weight proteins.[13]

    • Run the gel according to standard procedures until the dye front nears the bottom.[11]

    4. Staining and Destaining

    • Stain the gel using Coomassie Brilliant Blue or, for higher sensitivity, a silver staining kit.

    • Destain the gel until protein bands are clearly visible against a clear background.

    Data Interpretation and Quantification

    After running the gel, you will see a pattern of bands.

    Caption: Expected band shifts in a cross-linking experiment.

    To quantify efficiency, use densitometry software (e.g., ImageJ).[14][15]

    • Measure the intensity of each band (monomer, dimer, etc.) in the experimental lane, ensuring you subtract the background.[14][16]

    • Calculate the total lane intensity by summing the intensities of all bands.

    • The efficiency of dimer formation can be calculated as:

      • Efficiency (%) = (Intensity of Dimer Band / Total Lane Intensity) x 100

    Method 2: Western Blot Analysis

    Western blotting adds a layer of specificity to the analysis. Instead of visualizing all proteins, it uses antibodies to detect only the protein of interest.

    When to Choose Western Blot:
    • Your protein of interest is in a complex mixture (e.g., cell lysate).

    • Your protein is of low abundance.

    • You need to confirm the identity of the higher molecular weight species.

    • You are studying interactions between two different proteins (by probing with antibodies for each).

    Self-Validating Experimental Protocol for Western Blot

    Steps 1-3 (Sample Preparation, Quenching, and SDS-PAGE) are identical to the protocol above. The key differences begin after gel electrophoresis.

    4. Protein Transfer

    • Transfer the separated proteins from the SDS-PAGE gel to a membrane (Nitrocellulose or PVDF).[2][13]

      • Scientist's Note: High molecular weight cross-linked complexes can be difficult to transfer efficiently.[17] To improve transfer, consider using a lower percentage of methanol (10%) in your transfer buffer and extending the transfer time. For very large complexes, adding a small amount of SDS (0.01-0.05%) to the transfer buffer can aid their migration out of the gel.[18][19]

    5. Membrane Blocking

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[2][12]

      • Rationale: Blocking prevents the primary antibody from non-specifically binding to the membrane, which would cause high background noise.[18]

    6. Antibody Incubation

    • Incubate the membrane with a primary antibody specific to your target protein, diluted in blocking buffer.

    • Wash the membrane thoroughly with a wash buffer (e.g., TBST) to remove unbound primary antibody.[13]

    • Incubate with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) that recognizes the primary antibody.

      • Trustworthiness: Always validate your primary antibody to ensure it specifically recognizes the target protein and does not cross-react with other proteins in your sample. Run a control lane with a lysate known not to express your protein of interest if possible.

    7. Signal Detection

    • Wash the membrane again to remove the unbound secondary antibody.

    • Add a chemiluminescent or fluorescent substrate and capture the signal using an imaging system.[13][20]

    Data Interpretation and Quantification

    The principles of quantification are similar to SDS-PAGE, but require more rigorous normalization to account for loading variations.[14]

    • Densitometry: Measure the band intensity for your target protein (monomer, dimer, etc.) in all lanes.

    • Normalization (Critical for Trustworthiness):

      • Housekeeping Proteins (HKPs): You can probe the same blot for a loading control like GAPDH or β-actin. However, these are often highly abundant and can easily saturate, making them poor controls for quantitative analysis.[16]

      • Total Protein Staining (Recommended): A more reliable method is to use a total protein stain on the membrane. This approach normalizes the signal of your target protein to the total amount of protein loaded in that lane, providing a more accurate comparison.[20]

    • Calculate Normalized Intensity: For each band, divide its intensity by the intensity of the corresponding loading control (e.g., total protein stain for that lane).

    • Calculate Efficiency: Use the normalized intensities to calculate the percentage of cross-linked species as described for SDS-PAGE.

    Head-to-Head Comparison: SDS-PAGE Staining vs. Western Blot

    CriteriaSDS-PAGE with Total Protein StainWestern Blot Analysis
    Specificity Low (visualizes all proteins)High (detects only the protein of interest)
    Sensitivity Moderate (ng range)[6]High (pg to fg range, antibody dependent)
    Application Purified protein systemsComplex mixtures (lysates), low abundance targets
    Workflow Simpler and fasterMore complex, multi-day protocol[2]
    Confirmation Confirms size shiftConfirms size shift AND identity of the species
    Troubleshooting Simpler (gel running/staining issues)More complex (transfer issues, antibody problems, high background)[18][19][21]

    Troubleshooting Common Issues in Cross-Linking Analysis

    • No Higher MW Bands:

      • Cause: Inefficient cross-linking.

      • Solution: Optimize cross-linker concentration, incubation time, or buffer pH. Ensure your buffer is free of primary amines (like Tris) if using an NHS-ester cross-linker.[4]

    • Smearing at High MW / Protein Stuck in Wells:

      • Cause: Over-cross-linking or aggregation.

      • Solution: Decrease the cross-linker concentration or incubation time. Ensure proper quenching of the reaction.

    • Weak Signal for High MW Bands on Western Blot:

      • Cause: Poor transfer of large proteins.[17][22]

      • Solution: Optimize transfer conditions: lower methanol, add a small amount of SDS to the transfer buffer, or use a wet transfer system overnight at 4°C.[18][19]

    • High Background on Western Blot:

      • Cause: Insufficient blocking or washing, or primary antibody concentration is too high.[18][19]

      • Solution: Increase blocking time, increase the number and duration of wash steps, and titrate your primary antibody to find the optimal concentration.[19][21]

    Conclusion

    Verifying cross-linking efficiency is not a one-size-fits-all process. The choice between direct analysis via SDS-PAGE with total protein staining and the more specific Western Blot technique depends entirely on the nature of your sample and the question you are asking.

    • Use SDS-PAGE for a rapid, straightforward assessment of reactions with purified, abundant proteins.

    • Use Western Blot when specificity is paramount, especially when working with complex biological samples or low-abundance targets.

    By incorporating the self-validating controls and optimized protocols described in this guide, researchers can generate reliable, quantifiable, and publication-quality data to confidently assess the efficiency of their protein cross-linking experiments.

    References

    • Bio-Rad. (n.d.). Western Blot Image Analysis and Quantitation. Retrieved from [Link]

    • Azure Biosystems. (n.d.). ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS. Retrieved from [Link]

    • LI-COR Biosciences. (2020, April 27). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. Retrieved from [Link]

    • Kendrick Labs. (n.d.). DIGE versus Coomassie Staining and Silver Staining. Retrieved from [Link]

    • Bitesize Bio. (2026, January 19). Protein Staining Methods: An Overview of 3 of the Best. Retrieved from [Link]

    • BlotCycler. (2019, September 12). What went wrong? A Western Blot Troubleshooting Guide. Retrieved from [Link]

    • Bio-Rad. (n.d.). The Western Blot Doctor™. Retrieved from [Link]

    • Cytiva. (n.d.). Western blotting: Troubleshooting Guide for Protein Transfer problems. Retrieved from [Link]

    • G-Biosciences. (n.d.). Protein Cross-Linking. Retrieved from [Link]

    • Isah, K. et al. (2025, January 28). Optimizing SDS-PAGE for Accurate Protein Characterization in Nutritional Research and Food Quality Assessment. Retrieved from [Link]

    • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

    • LibreTexts Chemistry. (2025, December 11). Activity 2-4: Verification of Protein Purification via Polyacrylamide Gel Electrophoresis. Retrieved from [Link]

    • BIO-PROTOCOL. (2019, June 5). Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells. Retrieved from [Link]

    • ResearchGate. (n.d.). SDS-PAGE and SEC analysis of the proteins cross-linked by glutaraldehyde. Retrieved from [Link]

    • Gallego-Jara, J. et al. (2020, April 7). A protocol for recombinant protein quantification by densitometry. PMC - NIH. Retrieved from [Link]

    • Bio-Rad. (n.d.). A Defined Methodology for Reliable Quantification of Western Blot Data. Retrieved from [Link]

    • Bio-Resource. (2022, July 30). How to calculate protein concentration from SDS PAGE Gel using Image J free image analysis tool. YouTube. Retrieved from [Link]

    Sources

    Validation

    Technical Deep Dive: Identifying Tetramethylbenzenedisulfonyl (TMBDS) Cross-linked Peptides in LC-MS/MS

    Executive Summary In the field of Structural Proteomics, the choice of cross-linker dictates both the resolution of the resulting structural model and the complexity of the mass spectrometry (MS) analysis. While flexible...

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the field of Structural Proteomics, the choice of cross-linker dictates both the resolution of the resulting structural model and the complexity of the mass spectrometry (MS) analysis. While flexible, MS-cleavable linkers like DSSO have democratized Cross-linking Mass Spectrometry (XL-MS), they often sacrifice spatial precision.

    This guide analyzes Tetramethylbenzenedisulfonyl (TMBDS) —a representative of the rigid, aromatic, sulfonyl-based cross-linker class. Unlike flexible aliphatic linkers (e.g., DSS), TMBDS contains a tetramethyl-substituted benzene ring, acting as a "molecular ruler" with defined geometry. This guide compares TMBDS against industry standards (DSS, DSSO) and details the specific LC-MS/MS workflows required to identify these rigid, non-cleavable sulfonamide linkages.

    Part 1: The Chemistry of Rigidity (TMBDS vs. Alternatives)

    To understand the analytical challenge, we must first understand the chemistry. TMBDS operates via sulfonyl chloride chemistry, reacting with primary amines (Lysine, N-termini) to form highly stable sulfonamide bonds.

    Comparative Chemical Profile
    FeatureTMBDS (Tetramethylbenzenedisulfonyl)DSS / BS3 (Standard Aliphatic)DSSO / DSBU (MS-Cleavable)
    Backbone Structure Rigid Aromatic Ring (Benzene)Flexible Alkyl ChainFlexible Chain w/ Sulfoxide or Urea
    Reactive Group Sulfonyl Chloride (
    
    
    )
    NHS-EsterNHS-Ester
    Linkage Type Sulfonamide (Extremely Stable)AmideAmide
    Spacer Length ~8–10 Å (Fixed geometry)11.4 Å (Flexible)10.1 Å (Flexible)
    MS Behavior Non-Cleavable Non-CleavableCleavable (Characteristic Doublets)
    Primary Use Case High-precision docking; defining specific inter-residue distances.General topology mapping.High-throughput interaction screening.
    The "Rigidity" Trade-off
    • The Advantage: TMBDS restricts the conformational space of the cross-linked residues. A cross-link identified with TMBDS provides a tight distance constraint (approx. 10 Å rigid limit), whereas DSS (flexible) allows residues to "flop" within a 20-30 Å radius, reducing docking precision.

    • The Challenge: The tetramethyl groups provide steric bulk, and the rigid linker can reduce digestion efficiency by preventing protease access to nearby cleavage sites. Furthermore, sulfonamide bonds do not fragment predictably in MS2, forcing the use of "non-cleavable" search algorithms.

    Part 2: LC-MS/MS Performance & Identification Strategy

    Identifying TMBDS cross-links requires a fundamental shift in strategy compared to cleavable linkers. You are looking for a "monolithic" precursor ion that fragments into two peptide backbones simultaneously, without the "signature doublet" peaks of DSSO.

    Fragmentation Behavior (HCD)

    In Higher-energy Collisional Dissociation (HCD):

    • DSSO: The cross-linker cleaves before the peptide backbone, yielding two distinct reporter ions (Peptide A + linker remnant, Peptide B + linker remnant).

    • TMBDS: The sulfonamide bond is hyper-stable. The energy breaks the peptide backbone (b- and y-ions) while the cross-linker remains intact.

      • Result: You obtain a chimeric spectrum containing fragment ions from both Peptide A and Peptide B.

      • Identification: Requires search engines capable of deconvoluting mixed spectra (the

        
         database problem).
        
    Ionization and Chromatography

    The "Tetramethyl" moiety adds significant hydrophobicity compared to standard benzenedisulfonyl linkers.

    • Retention Time: TMBDS cross-linked peptides elute later in the Reverse Phase (C18) gradient compared to unmodified peptides.

    • Charge State: Due to the loss of basicity at the lysine amines (converted to sulfonamides), TMBDS peptides often appear at lower charge states than expected, though the cross-linking of two peptides usually pushes them back to

      
      .
      

    Part 3: Experimental Protocol (Step-by-Step)

    This protocol is optimized for Rigid Sulfonyl Linkers to maximize identification rates despite the lack of MS-cleavability.

    Phase A: Cross-linking Reaction
    • Buffer: Use PBS or HEPES (pH 7.5 - 8.0) . Avoid Tris (primary amine competes).[1]

    • Stoichiometry: Titrate TMBDS (dissolved in dry Acetonitrile) to protein at molar ratios of 20:1, 50:1, and 100:1 .

      • Note: Sulfonyl chlorides hydrolyze slower than NHS-esters, allowing longer reaction times (30–60 mins at RT).

    • Quenching: Add Ammonium Bicarbonate (final 50 mM) for 15 mins.

    Phase B: Digestion & Enrichment (Critical)
    • Digestion: Use Trypsin/Lys-C mix .[2] The rigidity of TMBDS can hinder Trypsin alone.

      • Tip: Add 0.1% RapiGest or Urea (1M) to aid unfolding, as rigid cross-links stabilize the folded state.

    • Enrichment (Mandatory): TMBDS cross-links are low abundance.

      • Use Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC) .[3]

      • Target: Cross-linked peptides generally have higher charge (SCX) and higher mass (SEC) than linear peptides.

    Phase C: LC-MS/MS Parameters (Orbitrap)
    • MS1 Resolution: 60,000 or 120,000 (Essential to resolve isotopes of large cross-linked pairs).

    • Precursor Selection: Select charge states 3+ to 7+ . (Exclude 1+, 2+).

    • Fragmentation: HCD (Stepped Collision Energy: 27, 30, 33%).

      • Reasoning: Stepped energy ensures fragmentation of both the cross-linker-proximal bonds and the peptide backbone.

    • MS2 Resolution: 30,000 (High resolution needed to assign fragments to Peptide A vs B).

    Part 4: Visualization of Workflows

    Diagram 1: The TMBDS Workflow Logic

    Captures the decision-making process for rigid linker analysis.

    TMBDS_Workflow Sample Protein Complex (Solution) XL_Rxn Add TMBDS (Rigid Sulfonyl Chloride) Sample->XL_Rxn Digest Trypsin/Lys-C Digestion (High Efficiency Required) XL_Rxn->Digest Sulfonamide Bond Formed Enrich Enrichment (SEC/SCX) Isolate High Mass/Charge Digest->Enrich LCMS LC-MS/MS (Orbitrap) HCD Fragmentation Enrich->LCMS Decision Is Linker Cleavable? LCMS->Decision Path_Cleavable Yes (e.g., DSSO) MS2 = Reporter Ions Decision->Path_Cleavable DSSO Path_Rigid No (TMBDS) MS2 = Mixed Backbone Ions Decision->Path_Rigid TMBDS Search Search Engine (pLink 2, MaxQuant, Stavrox) Path_Rigid->Search Model Structural Model (High Precision Distance Restraints) Search->Model

    Caption: Workflow comparing standard cleavable routes vs. the specific computational path required for rigid TMBDS linkers.

    Part 5: Informatics & Data Analysis[2]

    Since TMBDS is non-cleavable, you cannot use "MS-Cleavable" search modes (like XlinkX Cleavable). You must use Exhaustive Search algorithms.

    Recommended Software
    • pLink 2: Excellent for non-cleavable linkers. It effectively handles the chimeric spectra.

    • Stavrox: Specialized for complex cross-linking; allows definition of custom linkers (Define TMBDS mass shift accurately).

    • MaxQuant: Can be configured for non-cleavable cross-linking, though computationally heavy.

    Defining the Modification

    When setting up the search, you must define TMBDS as a custom cross-linker:

    • Composition:

      
       (Assuming Tetramethylbenzenedisulfonyl backbone replacing 2 H's). Verify exact elemental composition based on the specific reagent derivative used.
      
    • Reactive Sites: Lysine (K), Protein N-term.[1]

    • Mass Shift: Calculate the mass of the linker minus the two leaving groups (Cl).

      • Example Calculation: If TMBDS reagent is

        
        , the added mass is 
        
        
        
        (Loss of 2 HCl).
    Data Validation Table
    MetricPassing Criteria for TMBDS
    Score (pLink) E-value <
    
    
    Fragment Coverage
    
    
    consecutive b/y ions for both peptide chains.
    Precursor Error < 10 ppm (Strict mass accuracy is vital for non-cleavable).
    Decoy FDR < 1% at the Cross-link Spectrum Match (CSM) level.

    References

    • Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures.[4][5] Mass Spectrometry Reviews. Link

    • Liu, F., et al. (2015). Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry.[1][2][6][7] Nature Methods (Context on DSSO vs Non-cleavable). Link

    • Yang, B., et al. (2012). Identification of cross-linked peptides from complex samples. Nature Methods (pLink software methodology). Link

    • Leitner, A., et al. (2010). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics.[8] Molecular & Cellular Proteomics. Link

    Sources

    Validation

    A Researcher's Guide to Validating Protein Structural Constraints with Rigid Cross-Linkers

    Introduction: Beyond Static Pictures to Dynamic Realities In the quest to understand cellular function and develop effective therapeutics, determining the three-dimensional structures of proteins and their complexes is p...

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Beyond Static Pictures to Dynamic Realities

    In the quest to understand cellular function and develop effective therapeutics, determining the three-dimensional structures of proteins and their complexes is paramount.[1] Traditional high-resolution methods like X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM), have provided unprecedented atomic-level insights.[2][3][4] However, these techniques often capture a single, stable conformation of a molecule, potentially missing the dynamic movements and transient interactions that are crucial for biological function.[1]

    Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful complementary technique to bridge this gap.[5][6][7] By introducing a chemical tether between amino acid residues that are close in space, XL-MS provides distance constraints that can map protein interaction interfaces, define domain orientations, and validate structural models.[8] This guide provides an in-depth comparison of cross-linking strategies, focusing on the critical choice between traditional flexible linkers and the increasing utility of rigid cross-linkers for capturing a more accurate picture of protein structure and dynamics in situ.[5][9]

    The Cross-Linker's Role: From Chemical Tether to Structural Ruler

    The fundamental principle of XL-MS involves covalently linking proximal functional groups on protein surfaces using a reagent with two or more reactive ends.[8][10][11] After cross-linking, the protein is digested, and the resulting linked peptides are identified by mass spectrometry.[12] The length of the cross-linker's spacer arm provides an upper-bound distance constraint between the two linked residues, offering low-to-medium resolution structural information.[7]

    Cross-linkers are primarily categorized by the chemical groups they target and the nature of their spacer arm.

    • Reactivity: The most common cross-linkers are homobifunctional reagents that target primary amines on lysine residues and protein N-termini, such as Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl)suberate (BS3).[13][14] Heterobifunctional linkers, which have different reactive groups, allow for more controlled, sequential reactions.[15][16]

    • Spacer Arm: The spacer arm dictates the maximum distance between linked residues.[15] This can range from "zero-length" linkers that directly couple two residues, to reagents with spacer arms exceeding 20 Å.[7][17]

    A critical, often overlooked, property of the spacer arm is its flexibility. This choice has profound implications for the type and quality of structural information obtained.

    The Rigidity vs. Flexibility Debate: A Comparative Analysis

    The choice between a flexible and a rigid linker is not trivial; it fundamentally influences the interpretation of XL-MS data. While flexible linkers have been the historical workhorse, rigid linkers offer distinct advantages for studying dynamic systems.[9]

    The Flexible Standard: Probing Conformational Ensembles

    Flexible linkers, typically composed of alkyl chains like those in DSS and BS3, have long been favored for their synthetic accessibility and ability to sample a wide range of conformations.[13][18] This flexibility can be advantageous, allowing the linker to span a range of distances and potentially capture multiple states within a protein's conformational ensemble.

    However, this same flexibility presents significant drawbacks:

    • Entropic Penalty: The high degree of freedom in a flexible linker can lead to an entropic penalty upon binding, potentially reducing the stability of the captured complex.[18]

    • Ambiguous Constraints: A long, flexible chain can link residues that are quite far apart, even if the linker's theoretical maximum length is exceeded due to protein "breathing" and dynamics.[7] This can lead to ambiguous or misleading distance constraints.

    • Poor Physicochemical Properties: Long alkyl chains can increase lipophilicity, which may negatively impact cell permeability for in vivo cross-linking studies.[18]

    The Rigid Challenger: Precision and Dynamic Insight

    Rigid linkers incorporate structures like aromatic rings or cyclic groups that restrict their conformational freedom.[18][19] This rigidity offers a more defined "molecular ruler" for measuring distances within and between proteins.

    Key Advantages of Rigid Linkers:

    • Precise Distance Constraints: By limiting the conformational space the linker can explore, rigid linkers provide much tighter and more reliable distance information.[18]

    • Reduced Entropic Penalty: A rigid linker can pre-organize the reactive groups into a bioactive conformation, reducing the entropic cost of cross-link formation and potentially leading to more efficient capture of specific conformations.[18]

    • Capturing Protein Dynamics: Paradoxically, rigidity in the cross-linker can be superior for probing flexibility in the protein. Recent studies have shown that more rigid cross-linkers are better able to capture the dynamic movements of proteins, especially in disordered regions.[9] A flexible linker might simply contort to span a distance, whereas a rigid linker will only form a cross-link if the protein residues themselves move into the correct proximity and orientation.

    The primary challenge with rigid linkers lies in their design and synthesis. If the linker's geometry is not optimal for the target protein interface, it may be more difficult to achieve a productive cross-link compared to a flexible counterpart.[18]

    Comparative Data: Cross-Linker Properties

    The following table summarizes the properties of representative flexible and rigid cross-linkers.

    Cross-LinkerTypeSpacer Arm (Å)Reactive GroupsCleavable?Key Characteristics
    DSS / BS3 Flexible11.4NHS-ester (Amine-reactive)NoThe most common, well-established cross-linkers for XL-MS. BS3 is water-soluble.[13][14]
    (Gly₄Ser)n FlexibleVariableGenetically encodedNoPeptide linkers used in fusion proteins; their flexibility allows for domain movement.[20][21]
    DSSO Flexible10.1NHS-ester (Amine-reactive)Yes (MS-cleavable)Contains a sulfoxide bond that fragments predictably in the mass spectrometer, simplifying data analysis.[14][22]
    tBu-PhoX Rigid~12-14NHS-ester (Amine-reactive)Yes (MS-cleavable)Features a rigid phenyl ring structure, shown to be effective at capturing protein dynamic information.[9]
    EDC Zero-Length0CarbodiimideNoMediates the direct coupling of carboxylates to primary amines, providing the tightest possible distance constraint.[14][15]

    Experimental Workflow: A Practical Guide to XL-MS

    A successful XL-MS experiment relies on a robust, self-validating workflow. The general pipeline involves cross-linking, protein digestion, enrichment of cross-linked peptides, LC-MS/MS analysis, and computational data processing.[1][12]

    Sources

    Safety & Regulatory Compliance

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride
    Reactant of Route 2
    Reactant of Route 2
    2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride
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